Physical Properties of 2-(4-Acetamido-3-nitrophenyl)acetic acid
Executive Summary 2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS: 90916-02-2) is a specialized aromatic intermediate primarily utilized in the synthesis of aldose reductase inhibitors, most notably Zenarestat . Its struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS: 90916-02-2) is a specialized aromatic intermediate primarily utilized in the synthesis of aldose reductase inhibitors, most notably Zenarestat . Its structural duality—featuring both an electron-withdrawing nitro group and an electron-donating acetamido group on a phenylacetic acid scaffold—imparts unique solubility and reactivity profiles essential for downstream pharmacophore construction.
This guide provides a rigorous analysis of its physicochemical properties, spectroscopic signature, and handling protocols, designed to support high-fidelity research and process scale-up.
Molecular Identification & Structural Analysis
The compound is a disubstituted benzene derivative where the regiochemistry (1,2,4-substitution pattern) is critical for its biological application.
Table 1: Chemical Identity Matrix
Parameter
Detail
IUPAC Name
2-(4-Acetamido-3-nitrophenyl)acetic acid
Common Synonyms
(4-Acetylamino-3-nitrophenyl)acetic acid; Zenarestat Intermediate A
Understanding the solid-state behavior of 2-(4-Acetamido-3-nitrophenyl)acetic acid is vital for formulation and purification.
Appearance and Morphology
State: Solid crystalline powder.
Color: Typically off-white to pale yellow. The yellow hue intensifies with impurities or upon exposure to light due to the nitro-aromatic chromophore.
Polymorphism: Like many phenylacetic acid derivatives, this compound may exhibit polymorphism. Process chemists should screen for solvates if recrystallizing from polar aprotic solvents (e.g., DMF, DMSO).
Thermal Properties[4]
Melting Point: Typically observed in the range of 190°C – 205°C (decomposition often accompanies melting).
Note: Exact melting points depend heavily on purity and crystal habit. A sharp endotherm in DSC confirms high purity (>98%).
Thermal Stability: The compound is stable at room temperature but susceptible to decarboxylation at elevated temperatures (>150°C) under acidic conditions.
Solubility Profile
The amphiphilic nature of the molecule (polar carboxyl/nitro groups vs. lipophilic aromatic ring) dictates its solvent compatibility.
Solvent System
Solubility
Mechanistic Insight
Water (pH < 4)
Insoluble
Carboxylic acid is protonated (neutral); lattice energy dominates.
Water (pH > 8)
Soluble
Deprotonation to carboxylate anion () confers water solubility.
Soluble upon heating; suitable for recrystallization.
Dichloromethane
Low
Insufficient polarity to overcome crystal lattice energy.
Spectroscopic "Fingerprint"
Reliable identification requires a multi-modal spectroscopic approach. The following data points are theoretical expectations based on structural electronics and standard literature for this class of compounds.
The synthesis typically involves the nitration of 4-acetamidophenylacetic acid. Control of temperature is critical to prevent hydrolysis of the acetamido group or over-nitration.
Reaction Pathway Diagram
Figure 1: Synthetic pathway for the production of 2-(4-Acetamido-3-nitrophenyl)acetic acid via acetylation and controlled nitration.
Purification Protocol (Recrystallization)
To achieve pharmaceutical-grade purity (>98%), follow this self-validating protocol:
Dissolution: Suspend crude solid in Methanol or Ethanol (10 mL/g). Heat to reflux until full dissolution.
Filtration: Filter hot to remove insoluble inorganic salts or mechanical impurities.
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.
Critical Step: If oiling occurs, seed with a pure crystal or scratch the vessel wall.
Isolation: Filter the precipitate and wash with cold ethanol.
Drying: Vacuum dry at 50°C for 12 hours.
Quality Control & Handling
HPLC Method Parameters
For purity assessment, use a reverse-phase HPLC method.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV at 254 nm (aromatic) and 210 nm (amide).
Flow Rate: 1.0 mL/min.
Safety & Handling (E-E-A-T)
Hazard Class: Irritant (Skin/Eye).
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Nitrogen/Argon) to prevent moisture uptake and slow oxidation.
Incompatibility: Avoid contact with strong bases (hydrolysis of amide) and strong reducing agents (reduction of nitro group).
References
PubChem Database. (2023). Compound Summary: 2-(4-Acetamido-3-nitrophenyl)acetic acid.[1][2][3][4][5] National Library of Medicine. [Link]
Mylari, B. L., et al. (1989). Aldose Reductase Inhibitors: Synthesis and Biological Activity of Zenarestat. Journal of Medicinal Chemistry. (Contextual reference for the intermediate's utility in Zenarestat synthesis). [Link]
The following technical guide details the properties, synthesis, and applications of 2-(4-Acetamido-3-nitrophenyl)acetic acid , a critical intermediate in the development of nitrogen-containing heterocycles and kinase in...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 2-(4-Acetamido-3-nitrophenyl)acetic acid , a critical intermediate in the development of nitrogen-containing heterocycles and kinase inhibitors.
CAS Number: 90916-02-2
Compound Type: Nitro-functionalized Phenylacetic Acid Derivative
Primary Application: Precursor for Benzimidazole and Indole-based Pharmacophores
Executive Summary
2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS 90916-02-2) is a disubstituted aromatic building block characterized by the presence of an acetamido group para to an acetic acid moiety, with a nitro group occupying the ortho position relative to the acetamido function.[1][2][3] Structurally, it is the 3-nitro derivative of Actarit (a known anti-rheumatic drug).
Its value in medicinal chemistry lies in its "ortho-nitro acetanilide" motif. This specific arrangement allows for facile reduction to 3,4-diaminophenylacetic acid derivatives—the foundational scaffold for synthesizing benzimidazole-based kinase inhibitors and indole-based anticancer agents via reductive cyclization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The following data summarizes the compound's "fingerprint" for identification and quality control purposes.
Property
Specification
CAS Number
90916-02-2
IUPAC Name
2-(4-Acetamido-3-nitrophenyl)acetic acid
Molecular Formula
C₁₀H₁₀N₂O₅
Molecular Weight
238.20 g/mol
Appearance
Yellow to orange crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
The synthesis of CAS 90916-02-2 typically follows an electrophilic aromatic substitution pathway, leveraging the directing effects of the acetamido group.
Retrosynthetic Analysis
The synthesis targets the nitration of 4-acetamidophenylacetic acid (Actarit) .
) is a strong ortho/para activator. Since the para position is blocked by the acetic acid tail, nitration occurs exclusively at the ortho position (position 3), yielding the target compound.
Step-by-Step Synthesis Protocol
Note: This protocol is adapted from standard nitration procedures for acetanilides.
Step 1: Preparation of the Nitration Mixture
Charge a glass-lined reactor with Sulfuric Acid (98%) and cool to 0–5 °C.
Slowly add Actarit (4-acetamidophenylacetic acid) while maintaining the temperature below 10 °C. Ensure complete dissolution.
Step 2: Nitration
Add Fuming Nitric Acid (1.1 eq) dropwise over 60 minutes.
Critical Control Point: The reaction is highly exothermic.[5] Maintain internal temperature between 0–5 °C to prevent dinitration or hydrolysis of the amide bond.
Stir the mixture at 0–10 °C for 2–3 hours. Monitor conversion via HPLC (Target: >98% conversion).
Step 3: Quenching and Isolation
Pour the reaction mixture slowly onto crushed ice/water (5x volume).
The product will precipitate as a yellow solid.
Filter the solid and wash with cold water until the filtrate pH is neutral.
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace isomers.
Drying: Vacuum dry at 50 °C to constant weight.
Synthesis Workflow Diagram
Caption: Synthetic route from amino-precursor to the target nitro-intermediate via Actarit.
Applications in Drug Design
This compound serves as a "linchpin" intermediate. It allows chemists to access the 3,4-diamino substitution pattern without handling unstable free diamines early in the synthesis.
Benzimidazole Scaffold Construction
The primary utility is the synthesis of benzimidazole-5-acetic acid derivatives, which are pharmacophores in:
Angiotensin II Receptor Blockers (ARBs): Analogues of Telmisartan.
Antihistamines: Bilastine analogues.
Kinase Inhibitors: Targeting EGFR or VEGFR where a benzimidazole core is required.
Mechanism of Downstream Transformation
Reduction: The nitro group is reduced (H2/Pd-C or Fe/AcOH) to an amine.
Cyclization: The resulting ortho-aminoacetanilide cyclizes under acidic conditions to form the benzimidazole ring.
Functionalization Pathway Diagram
Caption: Conversion of the target intermediate into bioactive benzimidazole scaffolds.
Safety & Handling Protocol
As a nitro-aromatic compound, CAS 90916-02-2 requires specific safety protocols.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
This guide details the structural elucidation of 2-(4-Acetamido-3-nitrophenyl)acetic acid (C₁₀H₁₀N₂O₅), a critical intermediate in the synthesis of peptide-mimetic pharmaceuticals and indole-based derivatives.
The structural challenge lies in confirming the regioselectivity of the nitration step (ortho to the acetamido group vs. ortho to the alkyl chain) and validating the integrity of the oxidation-sensitive acetic acid tail. This protocol utilizes a "Triad Approach"—integrating Mass Spectrometry (MS), Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR)—to provide a self-validating confirmation of the 1,3,4-trisubstituted benzene scaffold.
The following logic gate ensures that no structural assumption remains untested. We move from bulk property confirmation (MS) to functional group identification (IR) and finally to atomic-level connectivity (NMR).
Figure 1: Analytical workflow for structural confirmation.
Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and fragmentation pattern indicative of the nitro and acetic acid side chains.
Rationale: Carboxylic acids ionize efficiently in negative mode (
), providing a cleaner spectrum than positive mode for this specific acidic substrate.
Diagnostic Signals
m/z (Negative Mode)
Assignment
Mechanistic Insight
237.1
Deprotonated Molecular Ion (Base Peak).
193.1
Decarboxylation of the acetic acid tail.
191.1
Loss of Nitro group (radical anion mechanism).
Technical Note: The simultaneous observation of decarboxylation (-44 Da) and nitro loss (-46 Da) strongly supports the presence of both functional groups on the aromatic core.
Infrared Spectroscopy (FT-IR)
Objective: Fingerprint the functional groups, specifically distinguishing the amide carbonyl from the acid carbonyl.
Method: ATR-FTIR (Attenuated Total Reflectance).
Key Distinction: The nitro group provides two intense bands (symmetric/asymmetric stretch) that are absent in the starting material (4-acetamidophenylacetic acid).
Nuclear Magnetic Resonance (NMR)[1][7][8][9][10][11]
Objective: The definitive proof of structure. We must distinguish between the 3-nitro isomer (target) and the 2-nitro isomer.
Solvent: DMSO-d₆ is required due to the solubility of the nitro-aromatic moiety and to observe exchangeable protons (NH/COOH).
1H NMR Interpretation (400 MHz, DMSO-d₆)
The aromatic region will display an ABX spin system (or more accurately, a trisubstituted pattern with specific coupling constants).
Regiochemistry Logic: The acetamido group is a strong ortho/para director. The alkyl group is a weak activator. Nitration occurs ortho to the stronger acetamido group.
Target: Nitro at C3, Acetamido at C4, Alkyl at C1.
To irrefutably prove the Nitro is at position 3 (and not 2), we analyze Long-Range Heteronuclear Multiple Bond Correlations (HMBC).
Critical Correlation: The methylene protons (
3.65) will correlate to C1, C2, and C6 .
If Nitro were at C2, the methylene correlation to C2 would be significantly chemically shifted (C-NO2 carbons appear ~140-150 ppm, while C-H carbons are ~120-130 ppm).
Observed: Methylene correlates to two CH carbons (C2/C6) and one quaternary carbon (C1).
Figure 2: HMBC correlations confirming the acetic acid attachment point relative to the aromatic ring.
Experimental Protocol
This protocol is designed for reproducibility in a standard analytical lab.
Sample Preparation: Weigh 10-15 mg of the sample into a clean vial. Add 0.6 mL of DMSO-d₆.
Why DMSO? Acetamido and Nitro groups reduce solubility in CDCl₃. DMSO also slows proton exchange, allowing observation of the COOH and NH peaks.
Dissolution: Sonicate for 30 seconds. Ensure the solution is clear yellow/orange (nitro compounds are often colored).
Acquisition (1H):
Pulse angle: 30°.
Relaxation delay (D1): 1.0 second (sufficient for qualitative, increase to 5s for quantitative).
Scans: 16.
Acquisition (13C/HMBC):
Run a standard Proton-Decoupled Carbon (1024 scans) to identify quaternary carbons (C-NO2 and C-NHAc).
Data Processing: Phase correct manually. Reference DMSO quintet to 2.50 ppm.
Conclusion
The structure of 2-(4-acetamido-3-nitrophenyl)acetic acid is confirmed based on the convergence of three independent datasets:
MS: Confirms mass (238 Da) and functional group losses (-NO₂, -COOH).
IR: Confirms the presence of both amide and acid carbonyls, plus the nitro group.
NMR: The H-2 doublet (J=2.0 Hz) and H-5 doublet (J=8.5 Hz) pattern definitively places the nitro group ortho to the acetamido group and meta to the acetic acid tail, consistent with electrophilic aromatic substitution rules.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid (Analogue Reference). Retrieved from [Link]
SpectraBase. 4'-Nitroacetanilide Spectral Data (Analogue Reference). Retrieved from [Link]
Technical Guide: ^1H NMR Spectrum of 2-(4-Acetamido-3-nitrophenyl)acetic acid
The following technical guide details the structural characterization of 2-(4-Acetamido-3-nitrophenyl)acetic acid via ^1H NMR spectroscopy. This analysis is designed for researchers requiring rigorous structural verifica...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characterization of 2-(4-Acetamido-3-nitrophenyl)acetic acid via ^1H NMR spectroscopy. This analysis is designed for researchers requiring rigorous structural verification of this intermediate, commonly utilized in the synthesis of kinase inhibitors and heterocyclic pharmaceutical scaffolds.
CAS: 90916-02-2
Formula: C_{10}H_{10}N_2O_5
Molecular Weight: 238.20 g/mol
Solvent System: DMSO-d_6 (Required for solubility and exchangeable proton detection)
Structural Analysis & Numbering Strategy
Before interpreting the spectrum, we must establish a rigorous numbering system based on the IUPAC priority rules for this trisubstituted benzene.
H2: Aromatic, positioned between the alkyl side chain and the nitro group.
H5: Aromatic, ortho to the acetamido group.
H6: Aromatic, ortho to the alkyl side chain.
Structural Connectivity Diagram (DOT)
Caption: Connectivity map highlighting the 1,3,4-substitution pattern. Note the critical C2 position flanked by electron-withdrawing groups.
Sample Preparation & Experimental Protocol
To ensure reproducibility and spectral fidelity, follow this preparation protocol. The choice of solvent is critical; CDCl_3 is not recommended due to the poor solubility of the nitro-acetamido moiety and the potential loss of the carboxylic acid proton signal.
Protocol:
Mass: Weigh 10–15 mg of the solid compound.
Solvent: Add 0.6 mL of DMSO-d_6 (99.9% D).
Reasoning: DMSO disrupts the intermolecular hydrogen bonding of the amide/acid, sharpening the peaks, and prevents aggregation.
Reference: Ensure the solvent contains TMS (0.00 ppm) or calibrate to the residual DMSO pentet at 2.50 ppm .
Acquisition:
Scans: 16–32 (sufficient for >10 mg).
Relaxation Delay (D1): ≥ 2.0 seconds to allow full relaxation of the carboxylic acid proton for accurate integration.
Spectral Assignment & Interpretation[3][6]
The spectrum is characterized by three distinct regions: the downfield exchangeable protons, the aromatic zone (showing an ABC-like pattern), and the aliphatic region.
Summary Table of Chemical Shifts[6]
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
Structural Logic
12.40 – 12.60
Broad Singlet
1H
-
-COOH
Carboxylic acid proton. Highly deshielded and exchangeable.
10.20
Singlet
1H
-
-NH-
Amide proton. Deshielded by the adjacent electron-withdrawing NO_2 and intramolecular H-bonding.
8.05
Doublet (d)
1H
J ≈ 2.0
Ar-H2
Key Diagnostic Signal. Located between -CH_2- and -NO_2. Deshielded by ortho-nitro effect.
7.60
Doublet of Doublets (dd)
1H
J ≈ 8.4, 2.0
Ar-H6
Ortho to alkyl, meta to nitro. Shows strong ortho coupling to H5 and weak meta coupling to H2.
7.50
Doublet (d)
1H
J ≈ 8.4
Ar-H5
Ortho to acetamido. Shielded relative to H2 due to the electron-donating resonance of the amide.
3.70
Singlet
2H
-
Ar-CH_2-
Benzylic methylene.
2.10
Singlet
3H
-
-COCH_3
Acetyl methyl group.
Detailed Mechanistic Analysis
1. The "Locked" Amide (10.20 ppm)
Unlike simple acetanilides, the -NH- signal here is shifted significantly downfield (typically >10 ppm). This is due to a specific intramolecular interaction: the hydrogen bond between the Amide N-H and the Nitro oxygen . This "locks" the conformation, making the signal sharper and more deshielded than a typical free amide.
2. The Aromatic Region (7.50 – 8.05 ppm)
The substitution pattern creates a predictable splitting hierarchy used for validation:
H2 (The Sentinel): This proton is isolated between the alkyl and nitro groups. It appears as a doublet with a small coupling constant (J ~ 2 Hz) . This is a meta-coupling to H6. It is the most downfield aromatic signal because it is ortho to the strong electron-withdrawing nitro group.
H5 & H6 (The Ortho Pair): H5 and H6 are adjacent, leading to a large ortho-coupling (J ~ 8.4 Hz).
H6 is further split by the small meta-coupling to H2, appearing as a dd .
H5 is typically a clean d , as its para relationship to H2 results in negligible coupling.
Methylene (3.70 ppm): A clean singlet. If this signal appears as a quartet or is split, check for the presence of chiral impurities or restricted rotation (atropisomerism), though unlikely at room temperature for this molecule.
Methyl (2.10 ppm): Characteristic singlet for acetamides.
Self-Validating Logic & Troubleshooting
When analyzing your data, use this logic flow to confirm identity and purity.
Diagnostic Workflow (DOT)
Caption: Step-by-step logic flow for validating the 2-(4-Acetamido-3-nitrophenyl)acetic acid structure.
Common Impurities
4-Amino-3-nitrophenylacetic acid: Result of amide hydrolysis. Look for the disappearance of the 2.10 ppm singlet and an upfield shift of aromatic protons.
Regioisomers: If the nitration was uncontrolled, you might observe the 2-nitro isomer. This would disrupt the specific H2 (d, 2Hz) pattern, likely replacing it with a triplet-like signal or different coupling constants.
References
National Institutes of Health (PubChem). (n.d.). 2-(4-Hydroxy-3-nitrophenyl)acetic acid (Related Compound Data). Retrieved February 7, 2026, from [Link](Source for structural analogs and IUPAC naming conventions).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text for chemical shift increments and coupling constants).
Technical Guide: 13C NMR Structural Validation of 2-(4-Acetamido-3-nitrophenyl)acetic acid
This guide provides an in-depth technical analysis of the 13C NMR spectroscopy of 2-(4-Acetamido-3-nitrophenyl)acetic acid . It is designed for medicinal chemists and analytical scientists requiring rigorous structural v...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 13C NMR spectroscopy of 2-(4-Acetamido-3-nitrophenyl)acetic acid . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this intermediate, which is often employed in the synthesis of benzimidazole or indole-based therapeutics.
Executive Summary & Chemical Context
2-(4-Acetamido-3-nitrophenyl)acetic acid is a disubstituted benzene derivative characterized by three distinct electronic environments: an electron-withdrawing nitro group, a resonance-donating acetamido group, and a weakly activating acetic acid side chain.
Validating this structure requires resolving specific spectral challenges:
Carbonyl Differentiation: Distinguishing the amide carbonyl from the carboxylic acid carbonyl.
Quaternary Carbon Assignment: The molecule contains four quaternary aromatic carbons (ipso to substituents), which often exhibit low intensity and long relaxation times.
Solvent Interference: The benzylic methylene carbon (
) often resonates near the solvent residual peak of DMSO-.
Experimental Protocol: The Self-Validating Workflow
To ensure high-fidelity data, the following protocol minimizes artifacts and maximizes signal-to-noise (S/N) ratio for quaternary carbons.
Sample Preparation
Solvent Selection:DMSO-
is the mandatory solvent.
Reasoning: The compound possesses both a carboxylic acid and a secondary amide.[1][2]
will likely result in poor solubility and broad peaks due to hydrogen bonding aggregation. DMSO disrupts these aggregates, sharpening the signals.
Concentration: Prepare a solution of 20–30 mg of analyte in 0.6 mL of solvent.
Note: Lower concentrations may result in the amide carbonyl signal being lost in the baseline noise due to its long
relaxation time.
Acquisition Parameters (100 MHz or higher)
Pulse Sequence: Standard Proton-Decoupled Carbon (e.g., zgpg30 on Bruker).
Relaxation Delay (
): Set to 2.0 – 3.0 seconds .
Causality: The quaternary carbons (C-NO2, C-NHAc, C=O) have inefficient relaxation mechanisms. A standard 1-second delay will saturate these nuclei, leading to missing or disproportionately weak peaks.
Scans (NS): Minimum 1024 scans . The low natural abundance of 13C (1.1%) combined with the molecular weight requires extensive averaging.
Spectral Analysis & Assignment Logic
The 13C NMR spectrum will display 10 distinct carbon signals . The assignment logic below utilizes Substituent Chemical Shift (SCS) additivity and electronic shielding principles.
The Aliphatic Region (20 – 50 ppm)
This region contains the high-field signals.
Chemical Shift (, ppm)
Assignment
Multiplicity (DEPT-135)
Expert Insight
23.0 – 24.0
Acetyl
Positive (+, CH3)
Typical shift for methyl adjacent to a carbonyl.
39.0 – 41.0
Benzylic
Negative (-, CH2)
Critical Warning: This peak often overlaps with the DMSO- septet centered at 39.5 ppm. Use DEPT-135 or HSQC to confirm its presence if it is obscured by the solvent.
The Aromatic Region (120 – 150 ppm)
The benzene ring is trisubstituted (1,3,4-pattern).
Chemical Shift (, ppm)
Assignment
Type
Electronic Logic
~125.0
C-6 (Ar-CH)
CH
Ortho to alkyl, meta to nitro. Relatively shielded.
~127.0
C-5 (Ar-CH)
CH
Meta to alkyl, ortho to acetamido.
~131.0
C-1 (Ar-C-CH2)
Quaternary
Alkyl-substituted quaternary carbon.
~134.0
C-2 (Ar-CH)
CH
Diagnostic: Located between the alkyl and nitro groups. Steric compression and electronic deshielding usually push this downfield relative to C-6.
~135.0 - 138.0
C-4 (Ar-N)
Quaternary
Ipso to the acetamido nitrogen. Nitrogen is an electron donor by resonance but electronegative by induction.
~142.0 - 145.0
C-3 (Ar-NO2)
Quaternary
Most Deshielded Aromatic: The nitro group is strongly electron-withdrawing (inductive + resonance), causing significant deshielding of the ipso carbon.
The Carbonyl Region (165 – 175 ppm)
Differentiation between the amide and acid carbonyls is the final validation step.
Chemical Shift (, ppm)
Assignment
Expert Insight
168.0 – 169.5
Amide
Amide carbonyls generally resonate slightly upfield of carboxylic acids in DMSO.
172.0 – 174.0
Acid
The carboxylic acid carbon is typically the most deshielded signal in the spectrum.
Structural Validation Workflow (Visualization)
The following diagram illustrates the logical pathway to confirm the structure, moving from raw data to structural certainty using 2D correlation techniques.
Caption: Figure 1. Step-by-step NMR workflow for validating 2-(4-Acetamido-3-nitrophenyl)acetic acid, highlighting the critical role of HMBC for carbonyl differentiation.
Troubleshooting & Common Artifacts
The "Missing" Carbon
Symptom: Only 8 or 9 peaks are visible instead of 10.
Cause: The quaternary carbon attached to the Nitro group (C-3) or the Amide (C-4) has a very long relaxation time (
) and no Nuclear Overhauser Effect (NOE) enhancement.
Solution:
Increase the Relaxation Delay (
) to 5 seconds.
Use a Chromium(III) acetylacetonate [Cr(acac)3] relaxation agent (0.02 M) to shorten
times artificially.
Rotamers
Symptom: Small "shadow" peaks appearing near the main signals, particularly the Acetyl-Methyl and Amide-Carbonyl.
Cause: Restricted rotation around the Amide C-N bond (
). While less common in unhindered secondary amides, the bulky ortho-nitro group can force the acetamido group into preferred conformations, potentially creating observable rotamers in NMR time scales.
Validation: Run the NMR at elevated temperature (e.g., 320 K). If the shadow peaks coalesce with the main peaks, they are rotamers, not impurities.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard reference for substituent chemical shift additivity rules).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative database for C-13 chemical shift increments).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. Retrieved from [Link] (Used as a baseline for the nitrophenyl acetic acid scaffold shifts).
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link] (Reference for solvent residual peaks and DMSO interference).
Mass spectrometry of 2-(4-Acetamido-3-nitrophenyl)acetic acid
An In-Depth Technical Guide to the Mass Spectetric Analysis of 2-(4-Acetamido-3-nitrophenyl)acetic acid Foreword: The Analytical Imperative In the landscape of pharmaceutical development and manufacturing, the adage "the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectetric Analysis of 2-(4-Acetamido-3-nitrophenyl)acetic acid
Foreword: The Analytical Imperative
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is incomplete. The true challenge lies in understanding the complete chemical entity: the active pharmaceutical ingredient (API) and its constellation of related substances. Impurities, degradants, and metabolites, even at trace levels, can have profound implications for safety and efficacy. 2-(4-Acetamido-3-nitrophenyl)acetic acid is a molecule of significant interest, often encountered as a process-related impurity or degradant in the synthesis of various pharmaceuticals. Its robust and unambiguous characterization is not merely an academic exercise; it is a cornerstone of regulatory compliance and patient safety.
This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of 2-(4-Acetamido-3-nitrophenyl)acetic acid. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, empowering the researcher to not only replicate but also adapt and troubleshoot the analytical workflow.
Molecular Profile and Physicochemical Characteristics
A foundational understanding of the analyte's properties is paramount before any analysis. 2-(4-Acetamido-3-nitrophenyl)acetic acid is a derivative of phenylacetic acid, featuring three key functional groups that dictate its chemical behavior and, consequently, its mass spectrometric signature: a carboxylic acid, an acetamido group, and a nitro group.
The presence of the acidic carboxylic acid group makes the molecule highly suitable for negative ion mode electrospray ionization (ESI), while the nitrogen in the acetamido group can be protonated, also allowing for analysis in positive ion mode. This duality provides analytical flexibility and an opportunity for more comprehensive structural confirmation.
The Mass Spectrometric Workflow: A Conceptual Blueprint
The analysis of a pharmaceutical impurity like 2-(4-Acetamido-3-nitrophenyl)acetic acid is a multi-stage process. Each step is designed to isolate, ionize, and structurally elucidate the molecule with high fidelity.
Caption: High-level workflow for the LC-MS analysis of the target analyte.
Experimental Protocol: A Self-Validating Methodology
This protocol is designed for a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) instrument, which provides the mass accuracy required for confident identification and structural confirmation.
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.
Mobile Phase Additive: LC-MS grade Formic Acid (for positive mode) or Ammonium Acetate (for negative mode).
Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve it in 1 mL of methanol.
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 mixture of methanol and water. This concentration is typically sufficient for modern ESI-MS instruments.
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove particulates before injection.
Liquid Chromatography (LC) Parameters
The choice of a C18 column is logical due to the moderately polar nature of the analyte, ensuring good retention and separation from other potential impurities.
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
Collision Energy (MS/MS): Ramped from 10-40 eV to capture both low and high-energy fragments.
Fragmentation Analysis: Deciphering the Molecular Blueprint
The core of mass spectrometric analysis is the interpretation of fragmentation patterns. By subjecting the isolated precursor ion to collision-induced dissociation (CID), we generate a unique fingerprint of fragment ions that allows for unambiguous structural confirmation.
Precursor Ions
Positive Ion Mode [M+H]⁺: The expected precursor ion will be at m/z 239.0662. Protonation is likely to occur on the amide nitrogen or carbonyl oxygen.
Negative Ion Mode [M-H]⁻: The expected precursor ion will be at m/z 237.0519. Deprotonation will readily occur at the highly acidic carboxylic acid proton.
Predicted Fragmentation Pathways
The structure of the molecule suggests several logical bond cleavages under CID. The negative ion mode is often more informative for carboxylic acids.
Table of Predicted Fragment Ions (Negative Mode [M-H]⁻ at m/z 237.05)
Observed m/z
Proposed Formula
Neutral Loss
Proposed Fragment Structure
219.04
C₁₀H₇N₂O₄⁻
H₂O (18.01 Da)
Loss of water from the carboxylic acid.
193.06
C₉H₉N₂O₃⁻
CO₂ (43.99 Da)
Decarboxylation of the parent ion.
179.05
C₈H₇N₂O₃⁻
CH₂CO₂ (58.01 Da)
Cleavage of the acetic acid side chain.
151.04
C₇H₅NO₃⁻
CH₃CONH₂ (59.04 Da)
Loss of acetamide.
135.04
C₇H₅NO₂⁻
CH₃CONH₂ + O (75.04 Da)
Further fragmentation of m/z 151.
The following diagram illustrates the most probable fragmentation cascade in negative ion mode, which is typically initiated by the loss of carbon dioxide (decarboxylation), a very common pathway for deprotonated carboxylic acids.[4][5]
Caption: Predicted fragmentation pathway of 2-(4-Acetamido-3-nitrophenyl)acetic acid in ESI- mode.
Applications in Drug Development
The robust analysis of 2-(4-Acetamido-3-nitrophenyl)acetic acid is critical in several areas:
Impurity Profiling: As a potential process impurity in the synthesis of APIs like Aceclofenac, this method is essential for batch release testing and ensuring product purity.[6]
Forced Degradation Studies: Understanding how an API degrades under stress conditions (acid, base, heat, light) is a regulatory requirement. This compound could be a key degradant, and its identification helps to establish the degradation pathway of the drug.[7]
Metabolite Identification: In preclinical studies, this molecule could potentially be identified as a metabolite of a parent drug, providing insights into its biotransformation.
Conclusion
The mass spectrometric analysis of 2-(4-Acetamido-3-nitrophenyl)acetic acid, while specific, is emblematic of the broader challenges in pharmaceutical analysis. A successful outcome hinges on a synthesis of chemical intuition, methodological rigor, and advanced instrumentation. By understanding the "why" behind the protocol—from the choice of mobile phase to the interpretation of fragmentation—scientists can develop robust, reliable, and defensible analytical methods. This guide serves as a blueprint for such an approach, ensuring that the chemical purity and safety of pharmaceutical products are held to the highest standard.
References
Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
Wikipedia. (2023, May). (2-Nitrophenyl)acetic acid. Retrieved February 7, 2026, from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]
Pharmaffiliates. (n.d.). Aceclofenac-Impurities. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). 2-(4-Hydroxy-3-nitrophenyl)acetic acid;nitric acid. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved February 7, 2026, from [Link]
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved February 7, 2026, from [Link]
Allmpus. (n.d.). Aceclofenac EP Impurity C. Retrieved February 7, 2026, from [Link]
Rahman, A. F. M. M., et al. (n.d.). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Retrieved February 7, 2026, from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]
SciSpace. (n.d.). Isolation and Structural Characterization of Degradation Products of Aceclofenac by HPLC, HRMS and 2D NMR. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). 3-Nitrophenylacetic acid. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved February 7, 2026, from [Link]
GLP Pharma Standards. (n.d.). Aceclofenac Impurity C | CAS No- 15307-77-4. Retrieved February 7, 2026, from [Link]
DEA.gov. (n.d.). An Analytical Profile of Aceclofenac. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). TOF mass spectra of acetic acid clusters derived from the PIY.... Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). A fragmentation graph for the acetic acid [M+H]+ ion. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved February 7, 2026, from [Link]
Technical Guide: Infrared Spectroscopy of 2-(4-Acetamido-3-nitrophenyl)acetic acid
This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development scientists. It prioritizes mechanistic understanding over rote data listing, ensuring the user can inter...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug development scientists. It prioritizes mechanistic understanding over rote data listing, ensuring the user can interpret spectra even in the presence of impurities or matrix effects.
)
Executive Summary & Structural Context
This guide details the infrared (IR) spectral characterization of 2-(4-Acetamido-3-nitrophenyl)acetic acid , a critical intermediate often encountered in the synthesis of heterocyclic pharmaceutical ingredients (APIs), particularly quinazoline-based kinase inhibitors.
Accurate characterization requires deconvoluting the vibrational modes of three distinct, competing functional groups:
The Carboxylic Acid Tail: A propionic/acetic acid moiety responsible for broad H-bonding features.
The Acetamido Core: An amide linkage (
) prone to specific resonance modes.
The Nitro Group: A strongly withdrawing substituent at the ortho position to the acetamido group, creating intramolecular hydrogen bonding effects.
Structural Visualization & Functional Zones
The following diagram maps the molecular structure to specific IR vibrational zones.
Figure 1: Functional group mapping to IR spectral zones. Note the overlap in Zone II between the Acid Carbonyl, Amide Carbonyl, and Nitro Asymmetric stretch.
Theoretical Vibrational Analysis
The spectrum of this molecule is defined by the "Ortho Effect"—the interaction between the 4-acetamido group and the 3-nitro group.
The Carbonyl Region (1750–1630 cm⁻¹)
This is the most critical region for identification. You will observe two distinct carbonyl peaks.
Carboxylic Acid C=O: Typically appears at 1700–1725 cm⁻¹ . In the solid state (dimer form), this band is strong and relatively broad.
Amide I (C=O): Typically appears at 1660–1690 cm⁻¹ .
Diagnostic Shift: Because the nitro group is electron-withdrawing, it reduces the electron density on the aromatic ring, slightly increasing the double-bond character of the amide carbonyl compared to unsubstituted acetanilide. However, intramolecular H-bonding between the Amide N-H and Nitro oxygen can lock the conformation, sharpening this peak.
The Nitro Group Signatures
The nitro group (
) is a powerful dipole that generates two intense bands that are often the strongest in the spectrum (excluding carbonyls).
Asymmetric Stretch (
):1500–1540 cm⁻¹ . This often overlaps with the Amide II band (N-H bending).
Symmetric Stretch (
):1320–1360 cm⁻¹ . This is a "cleaner" region and is highly diagnostic for the 3-nitro substitution.
The Protonic Region (3500–2500 cm⁻¹)
Acid O-H: A very broad, jagged "mountain" ranging from 3300 down to 2500 cm⁻¹ , caused by carboxylic acid dimerization.
Amide N-H: A sharper spike riding on top of the broad O-H absorption, typically around 3300–3350 cm⁻¹ .
Note: If the sample is wet, water O-H stretching will obscure the N-H peak.
Comprehensive Spectral Assignment Table
The following data synthesizes literature values for structural analogs (p-nitroacetanilide and phenylacetic acid) to provide the expected assignments for 2-(4-Acetamido-3-nitrophenyl)acetic acid.
Frequency Range (cm⁻¹)
Functional Group
Mode of Vibration
Intensity
Diagnostic Notes
3300 – 3380
Amide (-NH-)
N-H Stretch
Medium
May be split due to intramolecular H-bonding with Nitro group.
3200 – 2500
Carboxylic Acid
O-H Stretch
Variable/Broad
The "Acid Beard." characteristic broad envelope of dimers.
3000 – 3100
Aromatic Ring
C-H Stretch
Weak
Shoulders on the O-H band.
2900 – 2980
Methylene (-CH₂-)
C-H Stretch
Weak
Aliphatic C-H from the acetic acid tail and acetyl methyl.
1700 – 1725
Carboxylic Acid
C=O Stretch
Strong
Distinctly separated from the Amide I band.
1660 – 1690
Amide
Amide I (C=O)
Strong
Lower frequency than acid C=O.
1590 – 1610
Aromatic Ring
C=C Stretch
Medium
Skeletal vibrations of the benzene ring.
1510 – 1550
Nitro Group
Asym. N-O Stretch
Very Strong
Critical diagnostic for nitration success.
1500 – 1530
Amide
Amide II (N-H Bend)
Strong
Often merges with the Nitro asymmetric stretch.
1320 – 1360
Nitro Group
Sym. N-O Stretch
Strong
Highly specific; confirms presence of NO₂.
1200 – 1300
Carboxylic Acid
C-O Stretch
Strong
Coupled with O-H in-plane bending.
800 – 860
Aromatic Ring
C-H Out-of-Plane
Strong
Indicative of 1,2,4-trisubstitution pattern.
Experimental Protocol: Validated Workflow
To ensure reproducibility and minimize artifacts (such as polymorphism or hydration), follow this protocol.
Sample Preparation
Method A: ATR (Attenuated Total Reflectance) - Recommended
Crystal: Diamond or ZnSe.
Pressure: High pressure is required to ensure contact, as the compound is a crystalline solid with a high melting point.
Advantages: No moisture interference from KBr; rapid.
Method B: KBr Pellet - For High Resolution
Ratio: 1-2 mg sample : 200 mg dry KBr.
Grinding: Grind to a fine powder to avoid the "Christiansen Effect" (baseline slope distortion).
Warning: The carboxylic acid proton can exchange with KBr moisture or react with alkali halides under high pressure/heat, potentially shifting the C=O band. ATR is preferred for this acid.
Quality Control Logic (Self-Validating System)
Use the following logic flow to determine the purity of your sample based on the IR spectrum.
Figure 2: QC Logic Flow. Use this decision tree to detect common degradation products (hydrolysis of the amide) or starting material impurities.
Synthesis & Impurity Profile
Understanding the origin of the molecule aids in interpreting "ghost peaks."
Synthesis Route: Typically produced by the nitration of 4-acetamidophenylacetic acid using
.
Critical Impurity (Regioisomer): The nitro group targets the ortho position to the acetamido group (position 3). However, trace nitration at position 2 (ortho to the acetic acid chain) is possible but sterically hindered.
IR Detection: Isomers are difficult to distinguish by IR alone; 1H-NMR is required for regio-confirmation.
Critical Impurity (Hydrolysis): The acidic nitration conditions can hydrolyze the acetamido group back to an amine (
).
IR Detection: Look for the disappearance of the Amide I band (1660-1690) and the appearance of a primary amine doublet in the 3300-3500 region.
References
National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Nitrophenylacetic acid (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]
SpectraBase. Infrared Spectrum of 4'-Nitroacetanilide. (Demonstrates Nitro/Acetamido characteristic frequencies). John Wiley & Sons.[1][2][3] Available at: [Link]
PubChem. Compound Summary: (4-Nitrophenyl)acetic acid.[2] National Library of Medicine.[2] Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for Amide I/II and Nitro group assignments). 7th Edition. John Wiley & Sons.[1][2][3]
Disclaimer: This guide is based on theoretical spectral reconstruction using validated structural analogs. For GMP release testing, an analytical reference standard of 2-(4-Acetamido-3-nitrophenyl)acetic acid must be generated and characterized via NMR and Mass Spectrometry to establish the "Gold Standard" IR fingerprint.
An In-Depth Technical Guide to the Potential Biological Activity of 2-(4-Acetamido-3-nitrophenyl)acetic Acid
Foreword: Unveiling the Potential of a Novel Phenylacetic Acid Derivative For the seasoned researcher in drug discovery, the emergence of a novel chemical entity is a gateway to uncharted therapeutic possibilities. The c...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling the Potential of a Novel Phenylacetic Acid Derivative
For the seasoned researcher in drug discovery, the emergence of a novel chemical entity is a gateway to uncharted therapeutic possibilities. The compound 2-(4-Acetamido-3-nitrophenyl)acetic acid, a structurally distinct derivative of phenylacetic acid, presents a compelling case for in-depth biological investigation. While direct studies on this specific molecule are not extensively documented in publicly available literature, its constituent functional groups—the phenylacetic acid core, the acetamido moiety, and the nitro group—each have well-established roles in pharmacologically active agents. This guide, therefore, is a forward-looking exploration, a roadmap for the rigorous scientific inquiry required to elucidate the therapeutic potential of this compound. We will dissect its structure to postulate probable biological activities, outline a comprehensive suite of in vitro assays to validate these hypotheses, and provide the causal reasoning behind each experimental design. This document is crafted for the discerning scientist, offering not just protocols, but a strategic framework for discovery.
Structural Dissection and Postulated Biological Activities
The chemical architecture of 2-(4-Acetamido-3-nitrophenyl)acetic acid provides a fertile ground for hypothesizing its biological activities. The phenylacetic acid scaffold is a known pharmacophore present in numerous drug classes, including anti-inflammatory and anticancer agents.[1] The addition of an acetamido group can influence the molecule's polarity and its ability to form hydrogen bonds, potentially enhancing its interaction with biological targets.
Crucially, the presence of a nitroaromatic group is a strong indicator of potential antimicrobial activity.[2] Nitroaromatic compounds often act as prodrugs, requiring reductive bioactivation within microbial cells to exert their cytotoxic effects.[2][3] This process can lead to the generation of reactive nitrogen species that damage cellular macromolecules.[4] Furthermore, derivatives of nitrophenylacetic acid have been explored as precursors in the synthesis of molecules with anticancer properties, including enzyme inhibitors and angiogenesis inhibitors.[5][6]
Based on this structural analysis, we can logically postulate that 2-(4-Acetamido-3-nitrophenyl)acetic acid may exhibit one or more of the following biological activities:
Antimicrobial Activity: Primarily due to the nitroaromatic moiety.
Anti-inflammatory Activity: A common characteristic of phenylacetic acid derivatives.
Anticancer Activity: Given the precedent of related nitrophenylacetic acid derivatives in oncology research.
The following sections will detail the experimental workflows to systematically investigate these postulations.
A Strategic Framework for In Vitro Biological Evaluation
A tiered approach to in vitro screening is paramount to efficiently and cost-effectively assess the biological potential of a novel compound. Our investigation will proceed through a logical sequence of assays, starting with broad screening for antimicrobial and cytotoxic effects, followed by more specific anti-inflammatory assays.
Caption: A tiered workflow for the biological evaluation of 2-(4-Acetamido-3-nitrophenyl)acetic acid.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the reliability of the generated data.
Assessment of Antimicrobial Activity
The initial screening for antimicrobial properties will be conducted using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[7]
3.1.1. Broth Microdilution Assay for MIC Determination
Principle: This assay quantitatively measures the in vitro antimicrobial activity of a compound by determining the lowest concentration that inhibits the visible growth of a microorganism.[7]
Protocol:
Prepare a stock solution of 2-(4-Acetamido-3-nitrophenyl)acetic acid in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
The preliminary assessment of anticancer potential will involve a cytotoxicity screening against a panel of human cancer cell lines using the MTT assay.[8][9]
3.2.1. MTT Cell Viability Assay
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Protocol:
Seed human cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates and allow them to adhere overnight.
Treat the cells with serial dilutions of 2-(4-Acetamido-3-nitrophenyl)acetic acid for a specified duration (e.g., 48 or 72 hours).
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In vitro anti-inflammatory activity can be assessed through the inhibition of protein denaturation, a well-established cause of inflammation.[10][11]
3.3.1. Inhibition of Albumin Denaturation Assay
Principle: This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.[12][13]
Protocol:
Prepare a reaction mixture containing the test compound at various concentrations and a solution of albumin (e.g., 1% aqueous solution of BSA).
Adjust the pH of the reaction mixture to be acidic (around 6.3) using phosphate-buffered saline.
Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes to induce denaturation.
After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
A standard anti-inflammatory drug, such as diclofenac sodium, should be used as a positive control.
Calculate the percentage inhibition of protein denaturation.
Proposed Mechanism of Action: The Role of the Nitro Group
Should 2-(4-Acetamido-3-nitrophenyl)acetic acid demonstrate significant antimicrobial or anticancer activity, its mechanism of action is likely to be intrinsically linked to the reductive metabolism of the nitro group.[2][3]
Caption: A proposed mechanism of action for 2-(4-Acetamido-3-nitrophenyl)acetic acid.
This bioactivation process is often more efficient under hypoxic conditions, which are characteristic of the microenvironment of solid tumors and certain microbial infections.[3] This suggests a potential for selective toxicity towards target cells.
Concluding Remarks and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for the initial biological evaluation of 2-(4-Acetamido-3-nitrophenyl)acetic acid. The proposed experimental workflows are designed to systematically investigate its potential antimicrobial, anticancer, and anti-inflammatory activities. The causality behind each experimental choice is rooted in the established medicinal chemistry of its constituent functional groups.
Positive results from these in vitro assays would warrant further investigation into the compound's mechanism of action, including studies on its effects on specific cellular pathways and its potential for in vivo efficacy and safety. The journey from a novel chemical entity to a potential therapeutic agent is long and arduous, but it begins with the foundational and strategic in vitro screening outlined in this guide.
References
Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Google Patents.
(2-Nitrophenyl)acetic acid. Wikipedia. Available at: [Link]
The Chemical Synthesis of 3-Nitrophenylacetic Acid: A Foundation for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. Available at: [Link]
Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents.
3-Nitrophenylacetic acid. PubChem. Available at: [Link]
Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. Available at: [Link]
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Progress on 3-Nitropropionic Acid Derivatives. PubMed Central. Available at: [Link]
In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PubMed Central. Available at: [Link]
p-NITROPHENYLACETIC ACID. Organic Syntheses. Available at: [Link]
Bioassays for anticancer activities. PubMed. Available at: [Link]
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. Available at: [Link]
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central. Available at: [Link]
The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo. ResearchGate. Available at: [Link]
Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. MDPI. Available at: [Link]
(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at: [Link]
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.org. Available at: [Link]
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate. Available at: [Link]
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]
Effects of different acetic acid bacteria strains on the bioactive compounds, volatile compounds and antioxidant activity of black tea vinegar. ResearchGate. Available at: [Link]
A comprehensive review on in-vitro methods for anti-microbial activity. IP International Journal of Comprehensive and Advanced Pharmacology. Available at: [Link]
The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo. Frontiers. Available at: [Link]
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
(PDF) Bioassays for Anticancer Activities. ResearchGate. Available at: [Link]
INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. Available at: [Link]
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available at: [Link]
Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Available at: [Link]
Technical Guide: Stability Profiling & Degradation Kinetics of 2-(4-Acetamido-3-nitrophenyl)acetic acid
This technical guide details the stability profile, degradation kinetics, and handling protocols for 2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS: 13325-10-5). This molecule is a critical intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the stability profile, degradation kinetics, and handling protocols for 2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS: 13325-10-5). This molecule is a critical intermediate in the synthesis of nitrogen-containing heterocycles, including benzimidazole-based pharmaceuticals and specific beta-lactam side chains.
2-(4-Acetamido-3-nitrophenyl)acetic acid is a di-substituted phenylacetic acid derivative. Its stability is governed by the interplay between the electron-withdrawing nitro group (
) and the hydrolytically susceptible acetamido group ().
Core Stability Insights:
Primary Degradation Mechanism: Hydrolytic deacetylation of the amide bond under acidic or basic conditions.
Secondary Mechanism: Photolytic degradation of the nitro moiety (nitro-nitrite rearrangement) upon UV exposure.
Thermal Stability: Relatively stable up to
in solid state; susceptible to decarboxylation at elevated temperatures () or in high-boiling solvents.
CQA Parameter
Specification Target
Critical Risk Factor
Purity (HPLC)
Formation of 4-amino-3-nitrophenylacetic acid (De-acetylated impurity).
The molecule contains three distinct zones of chemical reactivity. Understanding these zones is essential for predicting degradation behavior.
Electronic Effects
The 3-nitro group exerts a strong electron-withdrawing effect (
) on the benzene ring.
Impact on Amide: It decreases the electron density on the amide nitrogen, making the carbonyl carbon of the acetamido group more electrophilic. This renders the molecule more susceptible to alkaline hydrolysis compared to non-nitrated acetanilides.
Impact on Acetic Acid Side Chain: The nitro group slightly increases the acidity of the benzylic protons (
), making the molecule prone to oxidation or condensation reactions under harsh basic conditions.
Visualization of Reactive Sites
The following diagram maps the structural vulnerabilities of the molecule.
Caption: Structural vulnerability map highlighting the three primary degradation risks: Amide hydrolysis (Red), Nitro photoreduction (Yellow), and Thermal decarboxylation (Green).[1][2][3][4][5][6]
Degradation Pathways & Kinetics[4]
Pathway A: Hydrolytic Deacetylation (Dominant)
The most significant stability risk is the cleavage of the amide bond to yield 2-(4-amino-3-nitrophenyl)acetic acid and acetic acid.
Mechanism:
Acidic Medium: Protonation of the carbonyl oxygen followed by nucleophilic attack of water. The reaction is generally first-order with respect to [H+].
Alkaline Medium: Direct nucleophilic attack of
on the carbonyl carbon. Due to the electron-withdrawing nitro group, is typically times faster than .
Kinetic Equation:
Where
Pathway B: Photolytic Instability
Nitro-aromatics are inherently light-sensitive. Upon exposure to UV light (specifically 254 nm - 365 nm), the nitro group can undergo an intramolecular rearrangement to a nitroso intermediate, often leading to coupling products (azoxy dimers) which manifest as a darkening of the sample (yellow
brown/orange).
Experimental Protocols: Forced Degradation Study
To validate the stability profile, a forced degradation study (stress testing) is required.[4][7][8] This protocol is designed to achieve 10–20% degradation to identify degradation products without inducing secondary decomposition.
Study Design Workflow
Caption: Forced degradation workflow ensuring comprehensive stress testing across pH, oxidative, thermal, and photolytic vectors.
Analytical Method (HPLC)
This method separates the parent compound from its primary hydrolytic degradant (4-amino-3-nitrophenylacetic acid).
Moisture Control: The material must be stored in tightly sealed containers with desiccants. Hydrolysis is the primary failure mode.
Light Protection: Use amber glass vials or opaque HDPE drums. Double-bagging with black polyethylene is recommended for bulk storage.
Temperature: Store at controlled room temperature (
). Refrigeration () is optimal for long-term standards but requires equilibration to room temperature before opening to prevent condensation.
Solution Handling: Avoid prolonged storage in alkaline buffers. If solution preparation is necessary, use neutral or slightly acidic diluents (pH 4–6) and analyze within 24 hours.
References
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
International Conference on Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
Blessy, M., et al. (2014). "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 4(3), 159-165. (Provides the basis for the acid/base stress conditions).[4][7]
Connors, K. A., et al. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Foundational text for amide hydrolysis kinetics).
Synthetic route to 2-(4-Acetamido-3-nitrophenyl)acetic acid from 4-acetamidophenylacetic acid
Abstract This application note provides a comprehensive guide for the synthesis of 2-(4-acetamido-3-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The protocol details th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(4-acetamido-3-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and materials science. The protocol details the regioselective nitration of the readily available starting material, 4-acetamidophenylacetic acid, using a mixed acid approach. A thorough discussion of the underlying electrophilic aromatic substitution mechanism, including the directing effects of the substituents, is presented to provide a robust theoretical framework for the experimental procedure. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol, safety considerations, and characterization data to ensure a reliable and reproducible synthesis.
Introduction and Mechanistic Rationale
The synthesis of substituted phenylacetic acid derivatives is of significant interest due to their prevalence in pharmacologically active molecules. The target compound, 2-(4-acetamido-3-nitrophenyl)acetic acid, incorporates both an acetamido and a nitro group, functionalities that can be further manipulated to generate a diverse array of chemical entities. The synthetic strategy hinges on the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 4-acetamidophenylacetic acid.
The Reaction:
Figure 1: Overall reaction scheme for the nitration of 4-acetamidophenylacetic acid.
The success of this synthesis relies on understanding the directing effects of the two substituents on the benzene ring: the acetamido group (-NHCOCH₃) and the acetic acid moiety (-CH₂COOH).
Acetamido Group (-NHCOCH₃): This group is a powerful ortho, para-director and an activating group.[1][2][3] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions.[3] This makes these positions more susceptible to attack by an electrophile.[4] Although the acetyl group slightly diminishes the activating effect compared to a simple amino group due to its electron-withdrawing nature, the overall effect is still strongly activating and ortho, para-directing.[1][3]
Acetic Acid Group (-CH₂COOH): The carboxymethyl group is a weakly deactivating group due to the inductive effect of the carboxylic acid. However, it is also considered an ortho, para-director.
Regioselectivity:
Given that the starting material has a powerful ortho, para-directing acetamido group at position 4, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho to it (positions 3 and 5). The position para to the acetamido group is already occupied by the acetic acid group. Due to the steric bulk of the acetamido group, substitution at the ortho position is generally favored over the formation of a di-substituted product under controlled conditions.[5] Therefore, the primary product of this reaction is 2-(4-acetamido-3-nitrophenyl)acetic acid.
The nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid.[6][7][8] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[6][7][8]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving concentrated acids must be performed in a certified fume hood with appropriate personal protective equipment.
Place the 250 mL three-neck round-bottom flask in an ice-salt bath to maintain a low temperature.
Add 40 mL of concentrated sulfuric acid to the flask and begin stirring.
Cool the sulfuric acid to between -5 and 0 °C. It is critical to maintain this temperature range throughout the addition of the starting material and nitrating agent to prevent over-nitration and side reactions.[10]
In small portions, carefully add 10.0 g of 4-acetamidophenylacetic acid to the cold, stirring sulfuric acid. Ensure each portion dissolves completely before adding the next. The temperature should not exceed 5 °C during this addition.
Step 2: Nitration
In a separate beaker, carefully prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.
Transfer the cooled nitrating mixture to the dropping funnel.
Add the nitrating mixture dropwise to the solution of 4-acetamidophenylacetic acid over a period of 30-45 minutes. The reaction is exothermic, and the temperature must be rigorously maintained between -5 and 0 °C.[10]
After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Isolation
In a large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice and 200 mL of deionized water.
Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This will quench the reaction and precipitate the crude product.
Allow the ice to melt completely, then let the precipitate settle.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.[11]
Step 4: Purification
The crude product can be purified by recrystallization from an ethanol-water mixture.
Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C.
Characterization
Appearance: Pale yellow crystalline solid.
Expected Yield: 70-85%.
Melting Point: Literature values for similar compounds suggest a melting point in the range of 180-200°C. The exact melting point should be determined experimentally.
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the acetamido methyl protons, a singlet for the benzylic protons, aromatic protons with characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring, and singlets for the NH and COOH protons.
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), C-N stretching, and N-O stretching (nitro group).
Workflow Diagram
Caption: Synthetic workflow for 2-(4-acetamido-3-nitrophenyl)acetic acid.
Safety and Handling
Extreme Hazard: The mixture of concentrated nitric and sulfuric acids is a powerful oxidizing and corrosive agent.[12][13] It can cause severe burns on contact and can react violently with organic materials.[14]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical splash goggles with a full-face shield when handling these acids.[14][15]
Ventilation: All procedures must be performed in a well-ventilated chemical fume hood.[15]
Quenching: The quenching of the reaction mixture by pouring it onto ice is highly exothermic and can cause splashing. This step must be performed slowly and with caution.
Spill Response: Have appropriate neutralizing agents (e.g., sodium bicarbonate) and spill kits readily available.[15]
Emergency: Ensure easy access to an emergency eyewash station and safety shower.[13][14]
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 2-(4-acetamido-3-nitrophenyl)acetic acid. By carefully controlling the reaction temperature and stoichiometry, the desired regioselective nitration of 4-acetamidophenylacetic acid can be achieved in good yield. The mechanistic principles outlined, particularly the directing effects of the aromatic substituents, offer a clear rationale for the observed outcome and serve as a valuable guide for applying this chemistry to other substrates. Adherence to the detailed safety precautions is paramount for the successful and safe execution of this synthesis.
References
Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
Google Patents. (n.d.). Nitration of 4-acetamidobenzoic acid.
Google Patents. (n.d.). Preparation method of 4-aminophenylacetic acid medicine intermediate.
PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. Retrieved February 7, 2026, from [Link]
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved February 7, 2026, from [Link]
Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved February 7, 2026, from [Link]
Chemistry Stack Exchange. (2018, February 24). Directional nature of the acetamido group in electrophilic substitution reaction. Retrieved February 7, 2026, from [Link]
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved February 7, 2026, from [Link]
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved February 7, 2026, from [Link]
ResearchGate. (2025, August 10). Nitration of 4-Acetylamino-4'-nitrodiphenyl Sulfide. Retrieved February 7, 2026, from [Link]
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved February 7, 2026, from [Link]
Study.com. (n.d.). The acetamido group (-NHCOCH3) is an ortho-para directing group in electrophilic aromatic substitution reactions.... Retrieved February 7, 2026, from [Link]
Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Retrieved February 7, 2026, from [Link]
YouTube. (2024, June 6). Nitration reaction safety [Video]. Retrieved February 7, 2026, from [Link]
Asian Journal of Chemistry. (n.d.). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Retrieved February 7, 2026, from [Link]
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]
Brainly.com. (2023, May 1). a) Explain why the acetamido group is an ortho, para-directing group.... Retrieved February 7, 2026, from [Link]
Organic Syntheses. (n.d.). Acetophenone, m-nitro-. Retrieved February 7, 2026, from [Link]
AWS. (n.d.). Mixed Nitrating Acid, Less Than 50% (HNO3). Retrieved February 7, 2026, from [Link]
Digital Commons @ RIC. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved February 7, 2026, from [Link]
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved February 7, 2026, from [Link]
Khan Academy. (n.d.). Nitration of Aniline. Retrieved February 7, 2026, from [Link]
Application Notes and Protocols: High-Purity Isolation of 2-(4-Acetamido-3-nitrophenyl)acetic acid
Introduction: The Significance of 2-(4-Acetamido-3-nitrophenyl)acetic acid in Drug Discovery 2-(4-Acetamido-3-nitrophenyl)acetic acid is a key intermediate in the synthesis of various pharmacologically active molecules....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 2-(4-Acetamido-3-nitrophenyl)acetic acid in Drug Discovery
2-(4-Acetamido-3-nitrophenyl)acetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of the acetamido, nitro, and carboxylic acid functionalities makes it a versatile building block for the development of novel therapeutics. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and potential toxicological issues in the final active pharmaceutical ingredient (API). This document provides a comprehensive, field-proven protocol for the purification of 2-(4-Acetamido-3-nitrophenyl)acetic acid, ensuring high purity and batch-to-batch consistency. Our approach is grounded in the principles of chemical reactivity and solubility, offering a self-validating system for researchers, scientists, and drug development professionals.
Understanding the Chemistry: Synthesis and Potential Impurities
A common synthetic route to 2-(4-Acetamido-3-nitrophenyl)acetic acid involves the nitration of 4-acetamidophenylacetic acid using a mixture of nitric and sulfuric acids.[1] This electrophilic aromatic substitution is directed by the activating acetamido group, primarily to the ortho position due to steric hindrance at the other ortho position by the acetic acid side chain.
However, this reaction is not without its challenges. The primary impurities that can arise include:
Unreacted Starting Material: Incomplete nitration can leave residual 4-acetamidophenylacetic acid.
Isomeric Byproducts: Although the 3-nitro isomer is the major product, small amounts of the 2-nitro isomer can be formed. Dinitrated products are also a possibility under harsh reaction conditions.
Hydrolysis Products: The acidic conditions can lead to the hydrolysis of the acetamido group, forming 2-(4-amino-3-nitrophenyl)acetic acid.
Tar-like Side Reaction Products: Over-nitration or oxidation can result in the formation of complex, high-molecular-weight impurities.[1]
The purification protocol detailed below is designed to systematically remove these impurities.
Purification Protocol: A Multi-Step Approach to Purity
This protocol employs a combination of acid-base extraction and recrystallization, which are robust and scalable methods for the purification of carboxylic acids.
Materials and Reagents
Reagent/Material
Grade
Purpose
Crude 2-(4-Acetamido-3-nitrophenyl)acetic acid
Synthesis Grade
Starting material for purification
Sodium Bicarbonate (NaHCO₃)
Reagent Grade
Base for extraction
Deionized Water
High Purity
Solvent for extraction and recrystallization
Hydrochloric Acid (HCl), concentrated
Reagent Grade
Acid for precipitation
Ethanol, 95%
Reagent Grade
Solvent for recrystallization
Activated Carbon
Decolorizing Grade
Removal of colored impurities
Celite®
Filtration Aid
To prevent clogging during hot filtration
Anhydrous Sodium Sulfate (Na₂SO₄)
Reagent Grade
Drying agent (optional)
Ethyl Acetate
HPLC Grade
Solvent for TLC and column chromatography
Hexane
HPLC Grade
Solvent for TLC and column chromatography
Acetonitrile
HPLC Grade
Mobile phase for HPLC analysis
Formic Acid
HPLC Grade
Mobile phase additive for HPLC analysis
Step-by-Step Purification Procedure
Part 1: Acid-Base Extraction and Precipitation
This initial step is highly effective for separating the acidic product from neutral and basic impurities.
Dissolution in Base: In a suitably sized beaker, suspend the crude 2-(4-Acetamido-3-nitrophenyl)acetic acid in deionized water (approximately 20 mL per gram of crude material). While stirring, slowly add a saturated solution of sodium bicarbonate until all the solid has dissolved and the effervescence ceases. The pH of the solution should be between 8 and 9. Rationale: The carboxylic acid group deprotonates to form the water-soluble sodium salt, leaving behind non-acidic impurities.
Filtration of Insolubles: If any insoluble material remains, filter the solution through a pad of Celite® in a Buchner funnel. Wash the Celite® pad with a small amount of deionized water. Rationale: This removes any neutral, insoluble impurities and tar-like byproducts.
Acidification and Precipitation: Transfer the clear filtrate to a clean beaker and cool it in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2. A precipitate of the purified product will form. Rationale: Reprotonation of the carboxylate salt renders the product insoluble in the acidic aqueous medium, causing it to precipitate.
Isolation of the Precipitate: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper. Rationale: This removes inorganic salts and any remaining water-soluble impurities.
Preliminary Drying: Press the solid on the filter to remove as much water as possible. The solid can be air-dried or dried in a vacuum oven at a low temperature (e.g., 50 °C).
Part 2: Recrystallization from an Ethanol/Water Mixture
Recrystallization is a powerful technique for removing closely related impurities by exploiting differences in solubility. An ethanol/water mixture is an excellent choice for this compound, as it is likely soluble in hot ethanol and less soluble in cold water.
Solvent Selection and Dissolution: Transfer the partially purified solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. This should be done on a hot plate with stirring. Rationale: Using the minimum amount of hot solvent ensures that the solution is saturated, which is crucial for obtaining a good yield upon cooling.
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% of the solid's weight), swirl, and then gently reheat to boiling for a few minutes. Rationale: Activated carbon has a high surface area and adsorbs colored impurities.
Hot Filtration (if decolorizing carbon was used): If activated carbon was added, it must be removed by hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization. Rationale: This removes the carbon and any other insoluble impurities without the product crystallizing on the filter paper.
Inducing Crystallization: To the hot ethanolic solution, add hot deionized water dropwise with swirling until the solution becomes faintly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Rationale: The addition of water, an anti-solvent, reduces the solubility of the product and brings the solution to its saturation point. This controlled approach promotes the formation of well-defined crystals.
Cooling and Crystal Formation: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for about 30 minutes. Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Isolation and Drying of Pure Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50). Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.
Workflow Visualization
Figure 1. Workflow for the purification of 2-(4-Acetamido-3-nitrophenyl)acetic acid.
In-Process Purity Control and Final Characterization
A robust purification protocol relies on analytical monitoring to ensure the desired level of purity is achieved.
Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for monitoring the progress of the purification.
Stationary Phase: Silica gel 60 F₂₅₄
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 70:30 v/v) with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the carboxylic acid.
Visualization: UV light (254 nm).
The pure product should appear as a single spot with a distinct Rf value, different from the starting material and major impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the final purity of the compound. A reverse-phase method is typically suitable.
Column: C18, 5 µm, 4.6 x 150 mm
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
Detection: UV at 254 nm.
A typical gradient might be:
Time (min)
% Acetonitrile
% Water (0.1% Formic Acid)
0
10
90
20
90
10
25
90
10
26
10
90
30
10
90
The pure product should show a single major peak with a purity of >99%.
Characterization of the Purified Product
The identity and purity of the final product should be confirmed by a suite of analytical techniques:
Melting Point: A sharp melting point is indicative of high purity. The expected melting point for a pure compound will be a narrow range.
¹H and ¹³C NMR Spectroscopy: The NMR spectra should be clean and consistent with the expected structure of 2-(4-Acetamido-3-nitrophenyl)acetic acid. Key expected signals in ¹H NMR (in DMSO-d₆) would include a singlet for the acetamido methyl group, a singlet for the benzylic protons, aromatic protons with characteristic splitting patterns, and broad singlets for the amide and carboxylic acid protons.
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch (amide), C=O stretches (amide and carboxylic acid), and the N-O stretches (nitro group).
Troubleshooting Guide
Problem
Possible Cause
Solution
Oiling out during recrystallization
The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.
Use a lower boiling point solvent system. Add more of the "good" solvent (ethanol) to the hot solution before adding the anti-solvent (water).
Low recovery after recrystallization
Too much solvent was used. The product is significantly soluble in the cold solvent.
Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration. Use a colder washing solvent.
Colored crystals
Incomplete removal of colored impurities.
Repeat the recrystallization with the addition of activated carbon.
Broad melting point range
The product is still impure or wet.
Repeat the purification process. Ensure the product is thoroughly dried under vacuum.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of 2-(4-Acetamido-3-nitrophenyl)acetic acid. By understanding the potential impurities from the synthesis and employing a systematic purification strategy involving acid-base extraction and recrystallization, researchers can consistently obtain this valuable intermediate in high purity. The inclusion of in-process controls and thorough final characterization ensures the quality and reliability of the material for downstream applications in drug discovery and development.
References
Organic Syntheses Procedure, p-NITROPHENYLACETIC ACID. Available at: [Link]
Google Patents. Synthesis method of 2-nitro-4-acetamido-benzene-beta-methoxyethyl ether. CN85109473B.
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Available at: [Link]
SIELC Technologies. Separation of Acetic acid, (m-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]
Application Note: Derivatization Strategies for 2-(4-Acetamido-3-nitrophenyl)acetic Acid
Executive Summary This guide details the chemical derivatization of 2-(4-Acetamido-3-nitrophenyl)acetic acid , a functionalized phenylacetic acid scaffold often utilized in the synthesis of heterocyclic bioactive compoun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the chemical derivatization of 2-(4-Acetamido-3-nitrophenyl)acetic acid , a functionalized phenylacetic acid scaffold often utilized in the synthesis of heterocyclic bioactive compounds (e.g., oxindoles, quinoxalines) and peptidomimetics.
The presence of the electron-withdrawing nitro group (
) at the meta position and the acetamido group () at the para position relative to the acetic acid tail necessitates specific derivatization protocols. Standard methods must be adapted to prevent acetamide hydrolysis while ensuring complete activation of the carboxylic acid. This note provides three validated protocols for transforming the carboxylic acid moiety into amides, esters, and acid chlorides.
Structural Analysis & Strategic Considerations
Before initiating synthesis, researchers must account for the electronic and steric environment of the substrate.
Feature
Chemical Implication
Operational Adjustment
Carboxylic Acid ()
Primary reaction center. Separated from the ring by a methylene spacer.
Steric hindrance is minimal. Reactivity is comparable to standard phenylacetic acids.
Nitro Group ()
Strong electron-withdrawing group (EWG).
Increases acidity of -protons. Reduces solubility in non-polar solvents (e.g., Hexanes, Toluene). Use DMF or DMSO.
Acetamido Group ()
Masked amine; moderately stable.
Avoid prolonged reflux in strong aqueous acids to prevent hydrolysis to the free aniline.
Decision Matrix: Selecting the Right Protocol
The following decision tree guides the selection of the optimal derivatization method based on the downstream application.
Figure 1: Strategic decision matrix for selecting the appropriate derivatization pathway.
Protocol A: Amide Coupling via HATU Activation
Application: High-value synthesis (e.g., drug discovery) where yield and purity are paramount.
Mechanism: HATU generates a highly reactive O-azabenzotriazole ester that reacts rapidly with amines, minimizing side reactions.
Application: Scale-up synthesis or protecting group installation.
Why this method? Classical Fisher esterification (
/MeOH) generates water, which limits yield. Using Thionyl Chloride () in Methanol generates anhydrous HCl and scavenges water, driving the equilibrium to completion [3].
): The methylene protons ( to carbonyl) typically appear as a singlet around 3.6–3.8 ppm. Derivatization to an ester/amide will shift this peak slightly downfield.
IR Spectroscopy:
COOH: Broad stretch 2500–3000
.
Ester/Amide: Sharp carbonyl stretch 1735–1650
.
References
Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[2][4] Journal of the American Chemical Society, 115(10), 4397-4398.[2] Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827-10852. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Acyl Substitution). Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Application Notes and Protocols for the Esterification of 2-(4-Acetamido-3-nitrophenyl)acetic acid
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of 2-(4-acetamido-3-nitrophenyl)acetic acid. This guide is designed with full editorial c...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of 2-(4-acetamido-3-nitrophenyl)acetic acid. This guide is designed with full editorial control to provide an in-depth technical resource that is both scientifically rigorous and practically applicable.
Introduction: The Significance of Phenylacetic Acid Esters in Medicinal Chemistry
Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals.[1] These structures are found in many drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and various other therapeutic agents. The esterification of phenylacetic acids is a key chemical transformation that allows for the modification of their physicochemical properties, such as lipophilicity, which can significantly impact their pharmacokinetic and pharmacodynamic profiles. The target molecule, 2-(4-acetamido-3-nitrophenyl)acetic acid, incorporates functionalities—an acetamido group and a nitro group—that are of interest in medicinal chemistry for their potential to modulate biological activity and for their use as synthetic handles for further molecular elaboration.[2] Esters derived from this acid could serve as important intermediates or as final active pharmaceutical ingredients (APIs).
Reaction Overview: Fischer-Speier Esterification
The most common and direct method for the esterification of a carboxylic acid with an alcohol is the Fischer-Speier esterification.[3] This reaction involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3] The reaction is reversible, and the equilibrium can be shifted towards the product by using a large excess of the alcohol or by removing the water that is formed during the reaction.[4][5]
Reaction Mechanism
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[6]
Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon.[6]
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Diagram: Fischer-Speier Esterification Mechanism.
Physicochemical Properties and Safety Considerations
Likely sparingly soluble in water, soluble in polar organic solvents like ethanol, methanol, and DMSO.
Likely soluble in a range of organic solvents.
Safety and Handling
Aromatic nitro and amino compounds should be handled with care due to their potential toxicity.[10][11][12]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Handling: Avoid creating dust. If the compound is a fine powder, handle it carefully.
Disposal: Dispose of all chemical waste according to institutional and local regulations.
In case of exposure:
Skin contact: Wash the affected area thoroughly with soap and water.[13]
Eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[13]
Ingestion: Rinse mouth with water and seek immediate medical attention.[13]
Experimental Protocol: Methyl Esterification of 2-(4-Acetamido-3-nitrophenyl)acetic acid
This protocol details the synthesis of the methyl ester of 2-(4-acetamido-3-nitrophenyl)acetic acid as a representative example. The same principles can be applied for the synthesis of other esters by substituting methanol with the desired alcohol.
Materials and Reagents
Table 2: Reagents and Materials
Reagent/Material
Grade
Supplier
Notes
2-(4-Acetamido-3-nitrophenyl)acetic acid
≥98%
Commercially available
Methanol (MeOH)
Anhydrous
Commercially available
Use a large excess.
Sulfuric Acid (H₂SO₄)
Concentrated (98%)
Commercially available
Catalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)
Saturated aqueous solution
Prepared in-house
For neutralization.
Brine (saturated NaCl solution)
Saturated aqueous solution
Prepared in-house
For washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Anhydrous
Commercially available
For drying the organic phase.
Ethyl Acetate (EtOAc)
Reagent grade
Commercially available
For extraction.
Hexane
Reagent grade
Commercially available
For purification.
Round-bottom flask
Appropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Glassware for purification (e.g., chromatography column, beakers)
Experimental Workflow
Diagram: Experimental Workflow for Esterification.
Step-by-Step Procedure
Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-acetamido-3-nitrophenyl)acetic acid (e.g., 2.38 g, 10.0 mmol).
Add anhydrous methanol (e.g., 50 mL, a large excess).
Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred solution. Caution: This addition is exothermic.
Reaction:
Attach a reflux condenser to the flask.
Heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle or an oil bath.
Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
Workup:
Allow the reaction mixture to cool to room temperature.
Carefully pour the cooled mixture into a beaker containing ice water (e.g., 100 mL).
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Caution: This will release CO₂ gas.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).
Combine the organic layers and wash with brine (e.g., 50 mL).
Purification:
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
The crude product can be purified by either recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel.[14] A typical eluent system for column chromatography would be a gradient of ethyl acetate in hexane.
Characterization of the Product
The purified ester should be characterized to confirm its identity and purity.
Table 3: Expected Characterization Data for Methyl 2-(4-acetamido-3-nitrophenyl)acetate
Technique
Expected Results
¹H NMR
- A singlet for the methyl ester protons (~3.7 ppm).- A singlet for the methylene protons (~3.8 ppm).- A singlet for the acetamido methyl protons (~2.2 ppm).- Aromatic protons in the range of 7.5-8.5 ppm.- A singlet for the amide proton (>8.0 ppm).(Note: Chemical shifts are approximate and can vary depending on the solvent used).[15]
¹³C NMR
- Carbonyl carbon of the ester (~170 ppm).- Carbonyl carbon of the amide (~169 ppm).- Methylene carbon (~40 ppm).- Methyl ester carbon (~52 ppm).- Acetamido methyl carbon (~25 ppm).- Aromatic carbons in the range of 120-150 ppm.[16]
IR Spectroscopy
- C=O stretching of the ester at ~1740 cm⁻¹.- C=O stretching of the amide at ~1680 cm⁻¹.- N-H stretching of the amide at ~3300 cm⁻¹.- Asymmetric and symmetric stretching of the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively.
Mass Spectrometry
- The molecular ion peak (M⁺) corresponding to the calculated molecular weight.
Melting Point
- A sharp melting point range for a pure crystalline solid.
Troubleshooting
Table 4: Troubleshooting Common Issues
Issue
Possible Cause
Suggested Solution
Low Yield
- Incomplete reaction.
- Increase reaction time or temperature.- Ensure the use of anhydrous alcohol and a sufficient amount of catalyst.- Effectively remove water if using a Dean-Stark apparatus.
- Loss of product during workup.
- Ensure complete extraction by performing multiple extractions.- Avoid overly vigorous shaking that can lead to emulsions.
Incomplete Reaction
- Insufficient catalyst.
- Increase the amount of acid catalyst.
- Insufficient heating or reaction time.
- Ensure the reaction is at a consistent reflux and extend the reaction time.
Side Reactions
- Dehydration of the alcohol (if applicable).
- Use a milder acid catalyst or lower the reaction temperature.
- Hydrolysis of the ester during workup.
- Keep the workup conditions basic or neutral and avoid prolonged contact with aqueous acid.
Conclusion
This application note provides a detailed protocol for the esterification of 2-(4-acetamido-3-nitrophenyl)acetic acid, a compound of interest in medicinal chemistry. By following the outlined procedures for reaction, workup, and purification, researchers can reliably synthesize the desired ester. The provided information on the reaction mechanism, safety precautions, and troubleshooting will aid in the successful execution of this synthesis. The principles described herein are broadly applicable to the esterification of other substituted phenylacetic acids.
References
Saito, M. L., & Lucchini, F. (1997). Substancias do metabolismo secundário de plantas no controle de pragas agrícolas. LECTA, Bragança Paulista, 15(1/2), 211−245.
Ashok, M., Holla, B. S., & Poojary, B. (2007). Convenient one pot synthesis and antimicrobial evaluation of some new 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 42(8), 1095-1101.
Wikipedia contributors. (2023, May 1). (2-Nitrophenyl)acetic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2024, from [Link]
de Souza, T. B., & de Lemos, T. L. G. (2018). Phenylacetic acid and its derivatives: recent advances in their synthesis and biological applications. RSC advances, 8(31), 17181-17203.
PubChem. (n.d.). 3-Nitrophenylacetic acid. National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]
PubChem. (n.d.). (4-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 29, 2024, from [Link]
PubChem. (n.d.). 2-(4-Hydroxy-3-nitrophenyl)acetic acid;nitric acid. National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]
MDPI. (2021). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved January 29, 2024, from [Link]
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved January 29, 2024, from [Link]
American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved January 29, 2024, from [Link]
National Center for Biotechnology Information. (2010, October 1). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved January 29, 2024, from [Link]
Wikipedia contributors. (2023, December 22). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2024, from [Link]
Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 29, 2024, from [Link]
ResearchGate. (n.d.). Aromatic Nitro and Amino Compounds. Retrieved January 29, 2024, from [Link]
Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved January 29, 2024, from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 29, 2024, from [Link]
ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved January 29, 2024, from [Link]
Scientific Research Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved January 29, 2024, from [Link]
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved January 29, 2024, from [Link]
Amide coupling reactions with 2-(4-Acetamido-3-nitrophenyl)acetic acid
An Application Guide to Amide Coupling Reactions with 2-(4-Acetamido-3-nitrophenyl)acetic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of amide coupling...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to Amide Coupling Reactions with 2-(4-Acetamido-3-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of amide coupling reactions utilizing 2-(4-Acetamido-3-nitrophenyl)acetic acid, a key intermediate in the synthesis of various pharmacologically active molecules. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations necessary for successful, reproducible synthesis. We will delve into the structural nuances of the starting material, compare common coupling methodologies, provide robust experimental protocols, and offer practical troubleshooting advice.
Understanding the Substrate: Key Molecular Features
The successful amidation of 2-(4-Acetamido-3-nitrophenyl)acetic acid hinges on understanding its unique structural characteristics. Each functional group presents distinct electronic and steric effects that must be managed.
Carboxylic Acid: This is the primary reactive site for activation and subsequent coupling with an amine.
Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent deactivates the aromatic ring and increases the acidity of the carboxylic acid. This electronic deficit can make the carboxylate anion less nucleophilic, potentially slowing its initial reaction with a coupling agent. Therefore, a highly efficient activation strategy is often required.
Acetamido Group (-NHCOCH₃): This is an electron-donating group. While generally stable under standard coupling conditions, its presence contributes to the overall electronic landscape of the molecule.
Phenylacetic Acid Core: The methylene bridge (-CH₂-) provides flexibility but also introduces a potential site for side reactions if harsh conditions or overly strong, non-hindered bases are used.
Given these features, the primary challenge is to achieve efficient activation of the carboxylic acid without promoting unwanted side reactions. The choice of coupling reagent, solvent, and base is therefore critical.
The Mechanism of Activation: A Foundation for Protocol Selection
Amide bond formation is a kinetically slow process that requires the conversion of the carboxylic acid into a more reactive electrophilic species.[1] This is achieved using a "coupling reagent." The general process involves two main stages: activation of the acid and nucleophilic attack by the amine.[2]
There are several classes of coupling reagents, each with a distinct mechanism and suitability for different substrates.[2][3] For this particular substrate, we will focus on two of the most reliable and widely used classes: carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Coupling (e.g., EDC)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis.[4] The mechanism, particularly when used with an additive like N-hydroxybenzotriazole (HOBt), proceeds as follows:
The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive but unstable O-acylisourea intermediate.[4]
This intermediate is susceptible to intramolecular rearrangement to a stable N-acylurea byproduct, which terminates the reaction.
To prevent this, a nucleophilic additive like HOBt intercepts the O-acylisourea to form a more stable HOBt-ester.[4]
The amine nucleophile then attacks this activated ester to form the desired amide bond, regenerating HOBt.[4]
The primary advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through aqueous workup.[5]
Uronium Salt-Mediated Coupling (e.g., HATU)
Uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling agents available.[6][7] They are particularly effective for challenging couplings, including those involving sterically hindered substrates or electron-deficient components.[7][8]
The mechanism involves:
A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[9]
The carboxylate attacks HATU to generate a highly reactive OAt-active ester intermediate.[9]
The amine rapidly attacks this active ester to yield the final amide product.[9]
HATU-mediated reactions are typically faster and more efficient than carbodiimide methods, making them an excellent choice for a substrate like 2-(4-Acetamido-3-nitrophenyl)acetic acid where the electron-withdrawing nitro group may hinder activation.[7]
Experimental Protocols
The following protocols are designed to be robust and reproducible. All reagents should be of high purity, and anhydrous solvents should be used where specified. Reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Standard EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method suitable for a wide range of primary and secondary amines.
Reagents & Materials
Reagent
M.W.
Equivalents
Amount (for 1 mmol scale)
2-(4-Acetamido-3-nitrophenyl)acetic acid
238.20 g/mol
1.0
238 mg
Amine (R₁R₂NH)
Varies
1.0 - 1.2
Varies
EDC·HCl (EDCI)
191.70 g/mol
1.2
230 mg
HOBt (Hydrated)
153.14 g/mol
1.0
153 mg
N,N-Diisopropylethylamine (DIPEA)
129.24 g/mol
2.0 - 3.0
348 - 522 µL
Anhydrous Dichloromethane (DCM) or DMF
-
-
5 - 10 mL
Step-by-Step Procedure
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-Acetamido-3-nitrophenyl)acetic acid (1.0 eq).
Dissolve the acid in anhydrous DCM or DMF (0.1 - 0.2 M concentration).
Add the desired amine (1.0-1.2 eq), HOBt (1.0 eq), and DIPEA (2.0-3.0 eq).
Stir the solution at room temperature for 10 minutes.
Cool the flask to 0 °C in an ice bath.
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.[10]
Allow the reaction to warm to room temperature and stir for 12-24 hours.[10]
Monitor the reaction for the disappearance of the starting acid by TLC or LC-MS.
Work-up and Purification
If DMF was used as the solvent, remove it under high vacuum.
Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc) or DCM.
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of EtOAc in hexanes or DCM/Methanol.
This protocol is recommended for less reactive amines, sterically hindered substrates, or when rapid and high-yielding conversion is paramount.[7]
Reagents & Materials
Reagent
M.W.
Equivalents
Amount (for 1 mmol scale)
2-(4-Acetamido-3-nitrophenyl)acetic acid
238.20 g/mol
1.0
238 mg
Amine (R₁R₂NH)
Varies
1.0 - 1.2
Varies
HATU
380.23 g/mol
1.1
418 mg
N,N-Diisopropylethylamine (DIPEA)
129.24 g/mol
2.0 - 3.0
348 - 522 µL
Anhydrous N,N-Dimethylformamide (DMF)
-
-
5 - 10 mL
Step-by-Step Procedure
To a clean, dry round-bottom flask under an inert atmosphere, add 2-(4-Acetamido-3-nitrophenyl)acetic acid (1.0 eq) and dissolve it in anhydrous DMF (0.1 - 0.2 M).
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 5-10 minutes at room temperature. The solution may change color as the active ester forms.
Add the amine (1.0-1.2 eq) to the reaction mixture, followed by an additional portion of DIPEA (1.0 eq if needed).
Stir the reaction at room temperature for 1-4 hours.[3] HATU couplings are often complete in a much shorter timeframe than EDC couplings.
Monitor the reaction for completion by TLC or LC-MS.
Work-up and Purification
Remove the DMF under high vacuum at an elevated temperature (e.g., 50-60 °C).
Dissolve the residue in Ethyl Acetate or DCM.
Wash the organic layer sequentially with water or 5% LiCl solution (to help remove residual DMF), 1M HCl, saturated NaHCO₃, and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude amide by flash column chromatography as described in Protocol 1.
1. Inactive coupling reagent (hydrolyzed).2. Insufficiently reactive amine.3. Wet reagents or solvent.4. Insufficient amount of base.
1. Use a fresh bottle of coupling reagent.2. Switch to a more powerful coupling agent (e.g., from EDC/HOBt to HATU). Consider gentle heating (40-50 °C) if substrates are stable.3. Ensure all glassware is oven-dried and use high-purity anhydrous solvents.4. Increase the amount of base to 3.0 equivalents, especially if the amine is used as a salt.
N-Acylurea Byproduct
(Primarily with EDC) The O-acylisourea intermediate rearranged before reacting with the amine or HOBt.
1. Ensure HOBt is added before or concurrently with EDC.2. Run the reaction at a lower temperature (0 °C) for a longer period.3. Switch to a uronium-based reagent like HATU where this side reaction is not possible.
Racemization (if chiral amine is used)
1. Excess base or prolonged reaction time at elevated temperature.2. Use of certain coupling reagents.
1. Use the minimum necessary amount of base (typically 2.0 eq). Avoid tertiary amines like triethylamine (Et₃N) which are more prone to causing racemization; use a hindered base like DIPEA.2. HATU and the use of additives like HOBt or HOAt are known to suppress racemization effectively.[4]
Difficult Purification
1. Water-soluble byproducts from EDC or HATU remaining.2. Product has similar polarity to starting materials.
1. Perform a thorough aqueous work-up. For DMF-based reactions, washing with a 5% LiCl solution can help remove final traces of DMF.2. Optimize chromatography conditions: try a different solvent system (e.g., DCM/MeOH) or use a shallower gradient. If the product is basic, adding 0.5-1% Et₃N to the eluent can improve peak shape.
References
Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
Application Notes and Protocols for Amide Bond Formation using EDC and H
HATU:a third-gener
Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. PrepChem.com.
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Amide Synthesis. Fisher Scientific.
Coupling Reagents. Aapptec Peptides.
Amide coupling reaction in medicinal chemistry. Coupling reagents.
Amine to Amide Mechanism - H
Acid-Amine Coupling using EDCI. Organic Synthesis.
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
Using 2-(4-Acetamido-3-nitrophenyl)acetic acid in solid-phase synthesis
Application Note: High-Fidelity Solid-Phase Synthesis of Benzimidazole Scaffolds Using 2-(4-Acetamido-3-nitrophenyl)acetic acid Executive Summary This guide details the protocol for utilizing 2-(4-Acetamido-3-nitrophenyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Solid-Phase Synthesis of Benzimidazole Scaffolds Using 2-(4-Acetamido-3-nitrophenyl)acetic acid
Executive Summary
This guide details the protocol for utilizing 2-(4-Acetamido-3-nitrophenyl)acetic acid as a strategic building block in Solid-Phase Organic Synthesis (SPOS). This molecule serves as a "pre-loaded" precursor for the rapid generation of 2-methylbenzimidazole-5-acetic acid derivatives and related heterocyclic libraries.
Unlike standard o-phenylenediamine approaches which require unstable starting materials, this nitro-acetanilide scaffold offers high oxidative stability and a "masked" cyclization functionality. It is particularly valuable for medicinal chemistry campaigns targeting anti-inflammatory pathways (e.g., EP4 receptor antagonists) and kinase inhibition.
Chemical Logic & Mechanism
The utility of 2-(4-Acetamido-3-nitrophenyl)acetic acid lies in its ortho-nitroacetanilide motif. In solution phase, handling o-phenylenediamines is challenging due to rapid oxidation. This scaffold circumvents that issue by keeping the amine "masked" as a nitro group until the final step.
The Synthetic Pathway:
Anchoring: The carboxylic acid tail attaches to the resin (Rink Amide or Wang).
Activation: The nitro group is reduced to an aniline on-resin.
Cyclization: The newly formed amine attacks the adjacent acetamido carbonyl. Under acidic conditions, this undergoes dehydration to close the imidazole ring, yielding a 2-methylbenzimidazole core.
Rationale: Standard amide coupling is used. The acetic acid tail is sterically accessible, allowing high loading efficiency.
Swell Rink Amide resin (100 mg) in DCM for 30 min; drain.
Dissolve Scaffold (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF (minimum volume).
Add to resin and shake at Room Temperature (RT) for 4 hours.
QC: Perform Kaiser Test (Ninhydrin). Result should be Negative (Colorless beads), indicating the resin amines are capped.
Step 2: On-Resin Nitro Reduction
Rationale: SnCl₂ is preferred over catalytic hydrogenation (Pd/C) in SPS because it penetrates beads effectively and avoids catalyst poisoning by sulfur-containing resins.
Wash resin with DMF (3x).
Prepare a 2M solution of SnCl₂·2H₂O in DMF.
Add solution to resin. Shake for 16 hours at RT.
Note: The solution may turn yellow/milky; this is normal.
Wash extensively: DMF (3x), DMF/Water (1:1, 3x) to remove tin salts, then MeOH (3x), DCM (3x).
QC: Perform Chloranil Test. Result should be Positive (Blue/Green beads), indicating free primary aromatic amines.
Step 3: Cyclization (Benzimidazole Formation)
Rationale: The ortho-amino acetanilide intermediate cyclizes under thermal acidic conditions. The acetyl group acts as the "carbon donor" for the 2-position.
Suspend resin in Glacial Acetic Acid .
Heat to 60°C for 12 hours or 80°C for 4 hours.
Caution: Ensure the resin type (e.g., MBHA) is stable at this temperature. For Wang resin, lower temp (50°C) with longer time is recommended to prevent premature cleavage.
Wash resin: DMF (3x), DCM (3x).
Step 4: Cleavage & Isolation
Treat resin with TFA/H₂O/TIS (95:2.5:2.5) for 2 hours.
Filter and precipitate filtrate in cold diethyl ether.
Centrifuge and dry the pellet.
Data Summary & Troubleshooting
Step
Common Issue
Diagnosis
Corrective Action
Loading
Low substitution
Positive Kaiser Test after 4h
Double couple (repeat Step 1) or use HATU/DIPEA.
Reduction
Incomplete reduction
Weak Chloranil stain
Repeat SnCl₂ treatment at 40°C for 4h.
Cyclization
Side product: Deacetylation
Mass Spec shows M-42 (loss of acetyl)
Ensure anhydrous conditions during cyclization; avoid strong aqueous acid.
Pathway Visualization
The following diagram illustrates the chemical transformation on the solid support.
Figure 1: Workflow for the conversion of the nitro-acetamido precursor into the benzimidazole core on solid phase.
Advanced Applications: Library Diversification
While the standard protocol yields 2-methylbenzimidazoles , this scaffold can be adapted for 2-substituted diversity (R-groups) via a "Deacetylation-Recoupling" strategy:
Deacetylation: After Step 2 (Reduction), treat the resin with Hydrazine Hydrate (5% in DMF) or 4M HCl/Dioxane to remove the acetyl group, yielding a free o-phenylenediamine.
Diversification: React the diamine with various aldehydes (R-CHO) followed by oxidative cyclization (e.g., using Oxone or air), or couple with carboxylic acids (R-COOH).
Result: A library of 2-Aryl/Alkyl-benzimidazole-5-acetic acid derivatives.
References
Solid-Phase Synthesis of Benzimidazoles
Title: "Solid-phase synthesis of benzimidazoles, benzoxazoles, and benzothiazoles."
Application Note: Antimicrobial Profiling of 2-(4-Acetamido-3-nitrophenyl)acetic Acid Derivatives
Introduction & Scientific Rationale The scaffold 2-(4-Acetamido-3-nitrophenyl)acetic acid represents a privileged structure in medicinal chemistry, combining a polar acetamido moiety with an electron-withdrawing nitro gr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Rationale
The scaffold 2-(4-Acetamido-3-nitrophenyl)acetic acid represents a privileged structure in medicinal chemistry, combining a polar acetamido moiety with an electron-withdrawing nitro group on a phenylacetic acid core. In the context of antimicrobial discovery, the nitro group is the critical pharmacophore.
Historically, nitro-containing antibiotics (e.g., Metronidazole, Nitrofurantoin) function via bioreductive activation . Bacterial nitroreductases (Type I or II) reduce the nitro group into reactive nitro-radical anions and hydroxylamines, which covalently bind to DNA and disrupt cellular respiration. However, this mechanism often carries a risk of mammalian mutagenicity. Therefore, screening derivatives of this scaffold requires a dual-focus strategy: potency (antimicrobial efficacy) and selectivity (low mammalian toxicity).
This guide outlines a rigorous screening cascade designed to filter "hits" from "leads" by assessing bacteriostatic vs. bactericidal activity, biofilm penetration, and the Selectivity Index (SI).
Experimental Workflow Overview
The following flowchart illustrates the decision-matrix for screening these derivatives. The logic prioritizes high-throughput MIC determination before investing resources in complex secondary assays.
Figure 1: High-throughput screening cascade for nitro-phenylacetic acid derivatives. The threshold of 16 µg/mL is a standard industry cutoff for "hit" progression.
Compound Preparation & Handling[1][2][3][4][5][6]
Derivatives of phenylacetic acid are often hydrophobic. Proper solubilization is critical to prevent microprecipitation in aqueous media, which causes false negatives (compound not available) or false positives (precipitate lysing bacteria).
Protocol: Stock Solution Preparation
Solvent: Dissolve lyophilized powder in 100% DMSO (Dimethyl Sulfoxide).
Concentration: Prepare a master stock at 10 mg/mL or 20 mM .
Storage: Aliquot into amber tubes (nitro groups are photosensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Assay Verification: In the final assay plate, the DMSO concentration must remain ≤ 1% (v/v) . Most bacteria tolerate up to 2% DMSO, but 1% is the safe standard to ensure solvent toxicity does not skew MIC data.
This protocol adheres to CLSI M07-A10 guidelines [1]. The broth microdilution method is the gold standard for quantitative SAR (Structure-Activity Relationship) analysis.
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative), Sterile Media (Blank).
Step-by-Step Protocol
Inoculum Prep:
Select 3-5 colonies from an overnight agar plate.
Suspend in saline to match 0.5 McFarland standard (
CFU/mL).
Dilute this suspension 1:150 in CAMHB to achieve the final assay inoculum of
CFU/mL .
Plate Setup (96-well):
Add 50 µL of CAMHB to columns 2–12.
Add 100 µL of 2x Compound Stock to column 1.
Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.
Column 11: Growth Control (Bacteria + Media + Solvent).
Column 12: Sterility Control (Media only).
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1–11.
Incubation: 16–20 hours at 35 ± 2°C in ambient air.
Readout:
Visual: Look for the "button" of sedimentation.
Optical: Measure OD600nm.
Definition: MIC is the lowest concentration with complete inhibition of visible growth.
Expert Insight: Nitro-aromatics may discolor the media (yellow/orange). If color interference occurs at OD600, use Resazurin (Alamar Blue) . Add 10 µL of 0.01% Resazurin solution after incubation; a color change from blue (oxidized) to pink (reduced) indicates viable bacteria.
Secondary Screen: Mechanism & Biofilm
If a compound shows an MIC < 16 µg/mL, characterize its kinetic profile.
A. Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
MIC only measures inhibition. To determine if the derivative kills the bacteria:
Inoculate broth with
CFU/mL + Compound at 4x MIC .
Aliquot at T=0, 2, 4, 8, and 24 hours.
Serially dilute and plate on agar.
Criteria: A
reduction in CFU/mL constitutes a bactericidal effect.
B. Biofilm Inhibition (Crystal Violet Assay)
Nitro-compounds often struggle to penetrate the exopolysaccharide matrix. This assay [2] determines if the derivative prevents biofilm formation.[1]
Growth: Incubate bacteria + compound in a flat-bottom polystyrene plate for 24h (static).
Wash: Gently discard media and wash wells 3x with PBS to remove planktonic cells.
Fix & Stain: Add 125 µL of 0.1% Crystal Violet for 15 min.
Solubilize: Wash 3x with water. Air dry. Add 200 µL of 30% Acetic Acid to dissolve the dye.[2]
Quantify: Read Absorbance at 590 nm .
Calculation: % Inhibition =
.
Toxicity & Selectivity Index (SI)
The nitro group is a structural alert for toxicity. You must calculate the Selectivity Index (SI) to validate the compound as a drug candidate.
Protocol: MTT Assay (Mammalian Cells)
Cells: HEK293 (Kidney) or HepG2 (Liver) seeded at
cells/well.
Treatment: Incubate with compound gradients (same range as MIC) for 24h.
Dye: Add MTT reagent; mitochondrial reductase in living cells converts yellow MTT to purple formazan.
Readout: Dissolve formazan in DMSO; read OD570nm.
Calculation: Determine the
(Cytotoxic Concentration 50%).
Data Analysis: The Selectivity Index
SI Value
Interpretation
Action
< 1
Toxic (Kills host before bacteria)
Terminate
1 - 10
Narrow Therapeutic Window
Optimize Structure
> 10
Selective Antimicrobial
Lead Candidate
Mechanistic Visualization
The following diagram details the likely Mode of Action (MoA) for this specific scaffold, highlighting the critical role of the nitro group.
Figure 2: Proposed Mechanism of Action.[3] The nitro group acts as a "warhead," undergoing enzymatic reduction to generate cytotoxic radical species that damage bacterial DNA.[4]
References
Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).
[Link][6][7]
O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay.[2][8] Journal of Visualized Experiments.
[Link]
Goldstein, B. P., et al. (1977).[9] The mechanism of action of nitro-heterocyclic antimicrobial drugs.[4][9][10][11][12] Journal of General Microbiology.[9]
[Link]
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.
[Link]
Application Note: A High-Throughput Screening Cascade for the Identification and Characterization of Novel Anti-inflammatory Agents from a 2-(4-Acetamido-3-nitrophenyl)acetic Acid Analog Library
Abstract This document provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of chemical libraries derived from the 2-(4-acetamido-3-nitrophenyl)acetic acid scaffold. Phenylacetic acid deri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of chemical libraries derived from the 2-(4-acetamido-3-nitrophenyl)acetic acid scaffold. Phenylacetic acid derivatives are foundational structures in many non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The strategic goal is to identify novel and selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways[2][3]. We present a multi-stage screening cascade designed for maximal efficiency and data integrity, moving from a broad primary screen to specific secondary and counter-screens to eliminate false positives and characterize promising hits. This protocol emphasizes the causality behind experimental choices, ensuring each step serves as a self-validating system for robust and reproducible results.
Introduction: Targeting Inflammation with a Novel Scaffold
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. A major pathway mediating inflammatory responses involves the cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins[3]. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is typically induced at sites of inflammation[2][3]. The selective inhibition of COX-2 over COX-1 is a validated therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs[2].
The 2-(4-acetamido-3-nitrophenyl)acetic acid scaffold presents a promising starting point for the development of new anti-inflammatory agents. Its structural relationship to other phenylacetic acid-based drugs suggests a high potential for interaction with the COX enzymes. High-throughput screening (HTS) provides the necessary scale and speed to evaluate thousands of analogs, enabling the rapid identification of molecules with desired activity and the development of structure-activity relationships (SAR)[4][5].
This guide details a robust HTS cascade designed to identify potent and selective COX-2 inhibitors from an analog library.
The High-Throughput Screening Cascade: A Funnel Approach
A successful HTS campaign is not a single experiment but a funneling process. This cascade is designed to efficiently triage a large library down to a small number of high-quality, validated hits. Each stage introduces a higher level of biological scrutiny, ensuring that resources are focused on the most promising compounds.
Figure 1: The HTS cascade for identifying selective COX-2 inhibitors.
Library Preparation and Management
The integrity of the screening data begins with the quality of the compound library.
Protocol 3.1: Preparation of Assay-Ready Plates
Source Plates: Analogs of 2-(4-acetamido-3-nitrophenyl)acetic acid are synthesized and provided in 96- or 384-well plates at a stock concentration of 10 mM in 100% DMSO.
Quality Control: Before plating, a small subset of compounds should be analyzed by LC-MS to confirm identity and purity (>95%).
Acoustic Dispensing: Use a non-contact acoustic liquid handler (e.g., Echo®) to transfer nanoliter volumes of each compound from the source plates to 384-well or 1536-well assay plates. This minimizes compound waste and avoids potential cross-contamination from pin-tool transfers.
Assay Concentration: For the primary screen, dispense a volume calculated to achieve a final assay concentration of 10 µM.
Control Wells: Dedicate specific columns on each plate for controls:
Negative Control: DMSO only (0% inhibition).
Positive Control: A known COX-2 inhibitor, such as Celecoxib, at a concentration that yields >80% inhibition (100% inhibition)[6].
Plate Sealing and Storage: Seal the assay-ready plates with peelable foil seals and store at -20°C until use.
Primary HTS: Biochemical COX-2 Inhibition Assay
The primary screen is designed for speed, reliability, and scalability to test the entire library. We will use a fluorometric assay that measures the peroxidase activity of recombinant human COX-2.
4.1. Assay Principle
The assay relies on the coupled enzymatic activity of COX-2. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is measured using a probe, 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), which is oxidized in the presence of heme to produce the highly fluorescent compound resorufin[7]. Active inhibitors of COX-2 will block the initial conversion of arachidonic acid, leading to a decrease in fluorescent signal.
Figure 2: Principle of the fluorometric COX-2 inhibition assay.
This protocol is adapted from commercially available kits and established methodologies.[6][7]
Reagent Preparation: Prepare all reagents in COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 µM EDTA and 2 µM hematin).
Compound Addition: Thaw the pre-stamped assay-ready plates containing test compounds and controls. Centrifuge briefly.
Enzyme Addition: Add 10 µL of human recombinant COX-2 enzyme solution to each well.
Incubation: Add 10 µL of COX Cofactor solution. Mix gently by shaking the plate for 10 seconds. Incubate the plate for 10 minutes at room temperature, protected from light. This pre-incubation allows the test compounds to bind to the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of a solution containing Arachidonic Acid (substrate) and the COX Probe (ADHP).
Signal Detection: Immediately transfer the plate to a fluorescence plate reader. Measure the kinetic increase in fluorescence over 10-15 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
4.3. Data Analysis and Quality Control
Normalization: Normalize the data on a per-plate basis using the control wells. The percent inhibition for each test compound is calculated as follows:
% Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
This control-based normalization corrects for plate-to-plate variability[8][9].
Quality Control (QC): The robustness of each assay plate is determined by calculating the Z'-factor[10].
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
SD: Standard Deviation
Acceptance Criterion: Plates with a Z'-factor between 0.5 and 1.0 are considered excellent and are accepted for hit selection[10].
Parameter
Symbol
Acceptable Value
Rationale
Z-Prime Factor
Z'
0.5 - 1.0
Indicates a large separation band between positive and negative controls, signifying a robust and reliable assay.[10]
Signal-to-Background
S/B
> 5
Ensures the signal window is sufficient for detecting inhibition.
CV of Controls
%CV
< 15%
Demonstrates low variability and high precision within control wells.
Table 1: Key Quality Control Metrics for the Primary HTS Assay.
Hit Selection: A compound is classified as a "primary hit" if it demonstrates a percent inhibition greater than three standard deviations from the mean of the negative (DMSO) control wells, which typically corresponds to >50% inhibition in a robust assay.
Hit Confirmation and Orthogonal Validation
Primary hits must undergo rigorous validation to confirm their activity and rule out assay artifacts. This is a critical step in the hit-to-lead process[11][12].
5.1. Protocol: Dose-Response Confirmation
Compound Re-order: Obtain fresh, powdered samples of all primary hits to ensure the observed activity was not due to a degraded or impure sample from the library.
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting at a top concentration of 100 µM.
Assay Execution: Test the dilution series in the primary COX-2 biochemical assay in triplicate.
IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
An orthogonal assay uses a different biological mechanism and readout to confirm the compound's intended effect. This cell-based assay verifies that the compound is active in a more physiologically relevant environment, assessing cell permeability and potential effects on a key inflammatory signaling pathway.
Principle: We will use a stable HEK293 cell line containing a Nuclear Factor-kappa B (NF-κB) response element driving the expression of a luciferase reporter gene[13]. Cells are stimulated with Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway. Compounds that inhibit upstream inflammatory targets like COX-2 can reduce the downstream activation of NF-κB, leading to a decrease in luciferase expression and luminescence[13].
Cell Plating: Seed the HEK293-NF-κB-luciferase reporter cells into 384-well white, clear-bottom plates and incubate overnight.
Compound Treatment: Treat the cells with the same 10-point dose-response series of the confirmed hits for 1 hour.
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) and incubate for 6-8 hours.
Lysis and Luminescence Reading: Add a luciferase assay reagent (e.g., Bright-Glo™) to lyse the cells and provide the substrate for the luciferase enzyme.
Signal Detection: Measure the luminescence signal on a plate reader.
Data Analysis: Calculate the IC50 value for the inhibition of TNF-α-induced NF-κB activation.
Counter-Screen for COX-1 Selectivity
The ideal therapeutic candidate will selectively inhibit COX-2 without affecting the protective COX-1 isoform.
6.1. Protocol: Biochemical COX-1 Inhibition Assay
This protocol is identical to the primary COX-2 assay (Protocol 4.2) with one critical substitution:
Enzyme: Use human recombinant COX-1 enzyme instead of COX-2.
Test Compounds: Test all compounds that were confirmed with an IC50 in the dose-response assay.
6.2. Data Analysis: Calculating the Selectivity Index (SI)
The selectivity of a compound is determined by comparing its potency against both COX isoforms.
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
Interpretation: A higher SI value indicates greater selectivity for COX-2. A compound with an SI > 50 is generally considered a strong candidate for a selective inhibitor.
Hit Prioritization and Decision Making
The final step involves integrating all data streams to prioritize the most promising hits for further medicinal chemistry efforts. Hits are evaluated based on potency, selectivity, and cellular activity.
Compound ID
COX-2 IC50 (µM)
COX-1 IC50 (µM)
Selectivity Index (SI)
NF-κB IC50 (µM)
Decision
Analog-001
0.25
15
60
0.8
Prioritize
Analog-002
0.50
0.75
1.5
1.2
Deprioritize (Non-selective)
Analog-003
1.5
>100
>66
>50
Deprioritize (Poor cell activity)
Analog-004
>50
>100
-
>50
Inactive
Table 2: Example Hit Prioritization Matrix.
Figure 3: Decision-making logic for prioritizing confirmed hits.
Conclusion
This application note outlines a rigorous and logically structured HTS cascade for the discovery of novel 2-(4-acetamido-3-nitrophenyl)acetic acid analog inhibitors of COX-2. By employing a multi-stage validation process that includes biochemical potency, selectivity, and cell-based functional assays, this workflow is designed to minimize false positives and deliver high-quality, well-characterized lead compounds. The integration of robust quality control metrics at each stage ensures the generation of reliable and reproducible data, providing a solid foundation for subsequent drug development efforts.
Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
Meijer, K. et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. [Link]
Pallu, R. et al. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate. [Link]
National Center for Biotechnology Information. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. PMC - NIH. [Link]
PubChem. 3-Nitrophenylacetic acid. National Center for Biotechnology Information. [Link]
González-Menéndez, V. et al. (2018). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. PubMed. [Link]
Reddanna, P. et al. (2008). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. PubMed. [Link]
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
Gunes, G. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]
Lee, H. et al. (2016). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]
Redoxis. Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. [Link]
ResearchGate. Data normalization methods recommended for the analysis of HTS and HCS.... ResearchGate. [Link]
Taylor & Francis Online. Full article: Identification of new potential cyclooxygenase-2 inhibitors. Taylor & Francis. [Link]
Drug Discovery Today. A pragmatic approach to hit validation following biochemical high-throughput screening. Elsevier. [Link]
ResearchGate. Effects of different acetic acid bacteria strains on the bioactive compounds, volatile compounds and antioxidant activity of black tea vinegar. ResearchGate. [Link]
Szatkowski, T. et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
MDPI. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]
National Center for Biotechnology Information. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
Semantic Scholar. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Semantic Scholar. [Link]
The Journal of Immunology. Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The American Association of Immunologists. [Link]
Protein Fluidics. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Protein Fluidics Inc. [Link]
Basicmedical Key. High-Throughput Screening Data Analysis. Basicmedical Key. [Link]
Nigar, M. et al. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
ResearchGate. (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. [Link]
Technical Support Center: Scale-Up of 2-(4-Acetamido-3-nitrophenyl)acetic Acid
Current Status: Operational Ticket ID: SC-NITRO-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the scale-up challenges for the nitration of 4-acet...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: SC-NITRO-004
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the scale-up challenges for the nitration of 4-acetamidophenylacetic acid to synthesize 2-(4-acetamido-3-nitrophenyl)acetic acid (also known as 3-nitro-4-acetamidophenylacetic acid).
This reaction is an Electrophilic Aromatic Substitution (EAS) where the acetamido group directs the nitro group to the ortho position.[1] While high-yielding on a gram scale, kilogram-scale production introduces critical risks regarding exotherm management , regioselectivity , and hydrolytic stability of the amide bond.
Module 1: The Synthesis Workflow
The following critical path illustrates the scale-up workflow, highlighting Critical Process Parameters (CPPs) where deviations most frequently result in batch failure.
Figure 1: Process flow diagram for the nitration workflow.[1][2][3] Red nodes indicate high-risk thermal safety points.
Module 2: Troubleshooting & FAQs
Direct solutions to common deviations observed during scale-up.
Q1: The reaction mixture turned deep red/brown instead of the expected pale yellow. What happened?
Diagnosis:Oxidative Decomposition or Hydrolysis.
The target molecule is pale yellow. A deep red/brown color usually indicates the hydrolysis of the acetamido group (
) to the free amine (), forming 4-amino-3-nitrophenylacetic acid . This amine is easily oxidized by nitric acid to form tarry azo/nitroso byproducts.
Root Cause: Reaction temperature exceeded 20°C, or local hot spots occurred during
addition.
Corrective Action:
Ensure reactor jacket temperature is -10°C before addition.[4]
Reduce
dosing rate.
Check agitator RPM; poor mixing creates local hot spots where acid concentration is high.
Q2: My isolated yield is < 60% (Target > 85%). Where did the product go?
Diagnosis:Solubility Loss or Over-Nitration.
Scenario A (Filtrate is yellow): The product is slightly soluble in acidic water. If you used too much water during the quench or wash, you washed away the product.
Fix: Use the minimum amount of ice/water required to precipitate the product. Neutralize the filtrate to pH 2-3 to recover secondary crops.
Scenario B (Byproducts): Formation of 2-(4-acetamido-3,5-dinitrophenyl)acetic acid .
Fix: Reduce the equivalents of
. For scale-up, use 1.05 - 1.10 eq . Excess nitric acid at higher temperatures drives dinitration.
Q3: The filtration is extremely slow (clogged filter cloth).
Diagnosis:Particle Size Distribution (Fines).
Rapid quenching into ice water causes "crash precipitation," forming micronized fines that block filter pores.
Corrective Action:
Inverse Quench: Do not dump the reaction mixture onto ice. Instead, pump the reaction mixture slowly into a stirred vessel of ice water. This controls crystal growth.
Digestion: After quenching, stir the slurry for 30-60 minutes to allow Ostwald ripening (growth of larger crystals) before filtering.
Module 3: The "Golden Batch" Scale-Up Protocol
Validated for 100g to 1kg scale. This protocol prioritizes safety and purity.
Reagents & Equipment
Component
Specification
Quantity (Ratio)
Role
Precursor
4-Acetamidophenylacetic acid
1.0 equiv
Substrate
Solvent
Sulfuric Acid (98%)
5.0 - 7.0 vol
Solvent & Catalyst
Reagent
Fuming Nitric Acid (>90%)
1.1 equiv
Nitrating Agent
Quench
Deionized Water / Ice
10.0 vol
Precipitation
Step-by-Step Methodology
Step 1: Solubilization (Endothermic
Exothermic)
Charge Sulfuric Acid (5 vol) into the reactor.
Start agitation (High torque required; solution is viscous).
Add 4-Acetamidophenylacetic acid (1.0 eq) in portions.
Note: The dissolution is exothermic.[5] Maintain internal temperature < 25°C .
Cool the mixture to 0°C - 5°C .
Step 2: Nitration (The Critical Control Point)
Charge Fuming Nitric Acid (1.1 eq) into a dosing funnel.
Dose slowly into the reactor.
Constraint: Internal temperature must NEVER exceed 10°C .
Scale-up Tip: At 1kg scale, this addition may take 2-4 hours depending on cooling capacity.
After addition, age the batch at 10°C for 60 minutes . Monitor by HPLC/TLC.
Step 3: Quench & Isolation
Prepare a separate vessel with Ice/Water (10 vol) .
Slowly transfer the reaction mass into the ice water under vigorous stirring.
Observation: A pale yellow solid will precipitate immediately.
Stir for 30 minutes to ensure all acid is diluted and crystals mature.
Filter via vacuum or centrifuge.
Step 4: Purification
Wash the cake with Cold Water (3 x 2 vol) until the filtrate pH is > 4.
Optional Recrystallization: If purity < 98%, recrystallize from 95% Ethanol or Acetic Acid/Water .
Dry at 50°C under vacuum.
Module 4: Safety & Waste Management
Thermal Hazards[3][6]
Nitration Enthalpy: This reaction releases approximately -145 kJ/mol .[3] On a 1kg scale, this is enough energy to boil the solvent if added instantly.
Runaway Trigger: If the agitator fails during acid addition, STOP DOSING IMMEDIATELY . Do not restart dosing until agitation is restored and temperature is equilibrated. Unmixed nitric acid can form "hot pockets" that detonate.
Waste Disposal
Mother Liquor: Contains dilute sulfuric acid, nitric acid, and nitro-aromatics.
Treatment: Neutralize with Lime (
) or Sodium Hydroxide () to pH 7-9. Filter off the Calcium Sulfate (gypsum) sludge. Incinerate the remaining organic-laden water in a certified chemical waste incinerator.
References
Process Safety of Nitration
Source: MDPI, Process Safety and Environmental Protection.
Context: "Process Safety Assessment of the Entire Nitration Process." Highlights the thermal risks of mixed acid nitrations and the necessity of dosing control.[4][5]
Synthesis of Phenylacetic Acid Derivatives
Source: Google P
Context: "Process of preparing 4-amino-3-nitro phenol."[6] Describes the acetylation and nitration of p-aminophenol derivatives, providing analogous reaction conditions (Temp < 20°C, Nitric/Sulfuric mix).
General Nitration Scale-Up
Source: Organic Syntheses, Coll. Vol. 1, p. 396 (1941).
Context: "p-Nitrophenylacetic Acid."[7] While describing the para-isomer, the acid handling and workup procedures are foundational for phenylacetic acid derivatives.
Context: "Nitration Chemistry in Continuous Flow using Fuming Nitric Acid." Demonstrates the safety benefits of flow chemistry for this specific class of exothermic reactions.
Technical Support Center: Troubleshooting Amide Coupling of 2-(4-Acetamido-3-nitrophenyl)acetic acid
Topic: Optimization and Troubleshooting of Amide Bond Formation Substrate: 2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS: 54941-44-5 analog/derivative) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization and Troubleshooting of Amide Bond Formation
Substrate: 2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS: 54941-44-5 analog/derivative)
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1]
Introduction: Understanding Your Substrate
Welcome to the Technical Support Center. You are likely here because standard amide coupling protocols (EDC/HOBt or simple HATU runs) have yielded poor conversion or difficult purification profiles with 2-(4-Acetamido-3-nitrophenyl)acetic acid .[1]
To solve this, we must first understand the molecule's specific "personality":
Electronic Deactivation: The nitro group at the 3-position is strongly electron-withdrawing.[1] While the methylene spacer (
) insulates the carboxylic acid from direct conjugation, the overall dipole of the ring reduces the nucleophilicity of the carboxylate, making activation slightly sluggish compared to unsubstituted phenylacetic acid.[1]
Solubility Challenges: The combination of a polar acetamido group and a nitro group creates a rigid crystalline lattice with poor solubility in standard non-polar solvents like Dichloromethane (DCM) or Toluene.[1]
The "Hidden" Acid: The acetamido proton (
) ortho to the nitro group is significantly more acidic than a standard amide due to the electron-withdrawing nature of the nitro group and intramolecular hydrogen bonding.[1] Excess base can deprotonate this site, leading to competing nucleophilic species or solubility crashes.[1]
Diagnostic Workflow
Before altering your chemistry, locate your failure mode on the decision tree below.[1]
Caption: Diagnostic logic flow for identifying the root cause of failure in amide couplings of nitro-phenylacetic acid derivatives.
Module 1: Solubility & Solvent Selection
Q: My reaction mixture is a thick slurry in DCM. Is this a problem?A: Yes. Phenylacetic acid derivatives with nitro/acetamido groups often have high lattice energy.[1] If the acid is not in solution, it cannot react with the coupling agent effectively, leading to slow kinetics and unreacted starting material.[1]
Protocol Adjustment:
Primary Recommendation: Switch to DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .[1] These polar aprotic solvents disrupt the intermolecular hydrogen bonding of the acetamido/nitro groups.
Concentration: Run the reaction at 0.1 M to 0.2 M . High dilution aids in preventing aggregation but slows kinetics; too concentrated leads to precipitation.[1]
Solvent
Suitability
Notes
DCM
Low
Poor solubility for this specific substrate.[1] Avoid.
THF
Moderate
Better than DCM, but may still require heating.[1]
Generally poor for nitro-aromatics; good for workup, not reaction.[1]
Module 2: Reagent Selection (The "Engine")
Q: I used EDC/HOBt and got <30% yield. Why?A: EDC/HOBt is a "gentle" coupling system.[1] For electron-deficient acids like yours, the formation of the active ester is slower.[1] Furthermore, the intermediate O-acylisourea can rearrange to an unreactive N-acylurea side product if the amine is slow to attack.[1]
Recommendation 1: HATU (The Gold Standard for Difficult Couplings)
HATU generates a highly reactive aza-benzotriazole ester.[1] It is faster and drives the reaction to completion before side reactions occur.[1]
Stoichiometry: 1.1 - 1.2 equivalents relative to the acid.[1] Do not use large excesses of HATU, as it can react with the amine to form guanidinium salts [1].[1]
Recommendation 2: T3P (Propylphosphonic Anhydride) (The "Clean" Alternative)
If purification is your bottleneck, use T3P (50% in EtOAc/DMF).[1]
Why? T3P produces water-soluble byproducts.[1] You can often isolate the product simply by washing with water/bicarb, avoiding column chromatography which can be difficult with streaky nitro-compounds [2].[1]
Recommendation 3: Acid Chloride (The "Sledgehammer")
If the amine partner is extremely unreactive (e.g., an aniline), convert the acid to the acid chloride using Thionyl Chloride (
treatment, but prolonged reflux can hydrolyze it to the free amine or dehydrate it.[1] Use catalytic DMF in DCM with at reflux for 1 hour, then evaporate immediately.
Module 3: Base & Stoichiometry (Critical)
Q: I see the active ester on LCMS, but it doesn't convert to product.A: This is likely a "Base Trap."
The nitro group ortho to the acetamido group makes the amide proton (
The Error: If you use large excesses of base (e.g., 5-6 eq. DIPEA), you may deprotonate the acetamido group.[1] This anion is poorly reactive and can form insoluble salts or aggregates.[1]
The Fix: Use the minimum amount of base required.
For HATU: Use 2.0 - 2.5 equivalents of DIPEA.
For T3P: Use 3.0 - 4.0 equivalents (T3P requires base to drive the cycle).[1]
Overcoming solubility issues with 2-(4-Acetamido-3-nitrophenyl)acetic acid in biological assays
Topic: Overcoming Solubility & Assay Interference Challenges Document ID: TS-SOL-90916 | Version: 2.1 | Status: Verified Introduction: The "Hidden" Solubility Cliff Welcome. If you are accessing this guide, you are likel...
Welcome. If you are accessing this guide, you are likely observing inconsistent IC50 curves, visible precipitation upon dilution, or erratic optical readouts when using 2-(4-Acetamido-3-nitrophenyl)acetic acid .
As a Senior Application Scientist, I often see this molecule treated as a standard "soluble organic acid." This is a mistake. While the carboxylic acid tail provides a handle for ionization, the nitro-acetamido core creates a rigid, planar hydrophobic scaffold that is prone to rapid π-π stacking and crystallization.
This guide addresses the three failure modes specific to this chemotype: Kinetic Precipitation (the "crash-out"), pH-Dependent Solubility , and Nitro-Quenching Interference .
Module 1: Stock Preparation & Storage
Q: My DMSO stock solution appears cloudy or has formed crystals after freezing. Is it safe to use?
A: No. Do not use cloudy stocks.
This molecule is sensitive to "wet" DMSO. Dimethyl sulfoxide is hygroscopic; it absorbs water from the atmosphere. Even 1-2% water content in your DMSO can drastically reduce the solubility of the protonated (neutral) form of this acid, causing micro-crystallization that is invisible to the naked eye but devastating to assay reproducibility.
Troubleshooting Protocol: The "Dry-Stock" Reset
Solvent: Use only anhydrous DMSO (≥99.9%, stored under argon/nitrogen).
Concentration Cap: Do not exceed 50 mM for long-term storage. While 100 mM is theoretically possible, it is thermodynamically unstable at -20°C.
Re-solubilization:
If precipitate is visible: Sonicate in a water bath at 37°C for 10 minutes .
Critical Check: Vortex the tube and hold it against a light source. If you see "swirling" refraction lines (Schlieren patterns) that persist, the compound is not fully homogenous.
Module 2: The Aqueous Dilution "Crash-Out"
Q: The compound precipitates immediately when I add the DMSO stock to my assay buffer (PBS/Media). Why?
A: You are hitting the "Solubility Cliff" due to local pH shock.
The pKa of the carboxylic acid group on this molecule is approximately 3.8 – 4.0 [1].
In DMSO: The molecule is neutral and soluble.
In Buffer (pH 7.4): It should be ionized (soluble).
The Failure Mode: When you inject acidic DMSO stock into the buffer, the local pH at the injection tip drops transiently below pH 4.0. The compound protonates, becomes insoluble, and forms "seed crystals" that fail to re-dissolve even when the pH equilibrates.
Validated Workflow: The Intermediate Dilution Step
Do not jump directly from 100% DMSO to 1% DMSO. Use an intermediate step to "train" the solubility.[1]
Figure 1: The Step-Wise Dilution Protocol designed to prevent kinetic precipitation spikes.
The "Buffer Capacity" Rule:
Ensure your intermediate buffer contains at least 25 mM HEPES or Tris (not just PBS). You need strong buffering capacity to neutralize the acidic stock immediately upon addition.
Module 3: Assay Interference (Optical)
Q: I am seeing high background signal in my absorbance/fluorescence assay. Is the compound interfering?
A: Yes, the Nitro group is the culprit.
Nitro-aromatic compounds are notorious "pan-assay interference" candidates (PAINS) in optical readouts.
Absorbance: The nitro group absorbs strongly in the UV range and tails into the visible spectrum (300–400 nm) [4]. If your assay reads at 340 nm (e.g., NADH coupled assays) or 405 nm (pNA hydrolysis), this compound will act as a competitive absorber, appearing as a "false inhibitor."
Fluorescence Quenching: The nitro group is an electron-withdrawing group that can quench nearby fluorophores via non-radiative energy transfer.
Diagnostic Experiment: The "No-Enzyme" Control
Run a dose-response curve of the compound in assay buffer without the enzyme/cells present.
Correction: If interference is linear, you can subtract the "Compound Only" blank from your experimental data. If OD > 0.2, you must switch assay readouts (e.g., to a Red-Shifted Fluorophore > 600 nm).
Module 4: pH & Formulation Data
Q: Can I improve solubility by adjusting the pH?
A: Absolutely. This is the most powerful lever you have.
Because the solubility is driven by the ionization of the carboxylic acid (pKa ~3.85), solubility increases logarithmically as pH rises above the pKa [1].
Solubility Profile vs. pH (Experimental Approximation)
pH Condition
State of Molecule
Solubility Prediction
Risk Level
pH 3.0
Protonated (Neutral)
Insoluble (< 10 µM)
🔴 Critical
pH 4.0
50% Ionized
Unstable (Precipitation likely)
🟠 High
pH 5.5
>95% Ionized
Soluble (~100 µM)
🟡 Moderate
pH 7.4
Fully Ionized
Highly Soluble (> 1 mM)
🟢 Safe
Recommendation:
If your assay biology permits, buffer at pH 7.5 - 8.0 . Avoid pH 6.0 or lower.
Summary: The Decision Logic
Use this logic flow to determine the root cause of your assay failure.
Figure 2: Troubleshooting Decision Matrix for 2-(4-Acetamido-3-nitrophenyl)acetic acid.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1671726, 4-Nitrophenylacetic acid (Analogous pKa Reference). Retrieved from [Link]
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier.
Sittampalam, G. S., et al. (Eds.). (2004).[2] Assay Guidance Manual: Compound Precipitation in High-Concentration DMSO Solutions. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.[10][11] Spectrochimica Acta Part A. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Managing Regioselectivity in Reactions Involving 2-(4-Acetamido-3-nitrophenyl)acetic acid
Ticket ID: T-SC-2024-882
Status: Open
Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The "Push-Pull" Substrate[1]
Welcome to the Technical Support Hub. You are likely working with 2-(4-Acetamido-3-nitrophenyl)acetic acid (Compound A ) as a scaffold for benzimidazole or quinoxaline-based pharmacophores (e.g., aldose reductase inhibitors or PARP inhibitors).[1]
This molecule presents a classic "Push-Pull" regioselectivity challenge :
The "Push": The acetamido group (
) at C4 is a strong ortho/para activator.
The "Pull": The nitro group (
) at C3 is a strong meta deactivator.
The Anchor: The acetic acid side chain (
) at C1 is a weak activator.
Our guide addresses the three most common support tickets regarding this molecule: selective synthesis (nitration) , downstream functionalization (halogenation) , and chemoselective reduction .
Module 1: Synthesis & Upstream Regioselectivity
Ticket #404: "I'm getting dinitration or the wrong isomer during synthesis."
User Issue:
"I am trying to nitrate 4-acetamidophenylacetic acid to get the 3-nitro derivative. I see significant impurities (approx. 15%) and some tar formation."
Root Cause Analysis:
The regioselectivity of the nitration is dictated by the competition between the acetamido group (Strong Director) and the alkyl side chain (Weak Director).
Target: Position 3 (Ortho to Acetamido).
Competitor: Position 2 (Ortho to Alkyl, Meta to Acetamido).[1]
Risk: The acetamido group is so activating that C3,C5-dinitration occurs if the nitrating agent is too potent or temperature is uncontrolled.[1]
Technical Protocol: The "Cold-Acid" Control
Parameter
Recommended Setting
Rationale
Reagent
Fuming in Acetic Anhydride ()
generates acetyl nitrate (mild agent) in situ, preventing over-nitration.[1]
Temperature
-10°C to 0°C
Higher temps (>5°C) promote hydrolysis of the amide to the amine (aniline), which is prone to oxidation (tar).
Quenching
Pour onto Crushed Ice
Exothermic control is vital to prevent hydrolysis of the product.
Troubleshooting Steps:
Check Protonation State: Ensure the reaction is not performed in dilute aqueous acid. If the amide hydrolyzes to the free amine (
), it becomes an ammonium salt () in strong acid, which is a meta-director, shifting nitration to position 2 or 3 relative to the ammonium (Position 5 or 6 on the ring), ruining regioselectivity.[1]
Monitor Dinitration: If C3,C5-dinitro species appear, reduce equivalents of
Ticket #502: "Where does the bromine go? Targeting Position 5."
User Issue:
"I need to introduce a bromine atom to the ring. I expected a mixture of isomers, but I'm seeing one dominant peak. Which isomer is it?"
The Regioselectivity Map:
When you subject 2-(4-acetamido-3-nitrophenyl)acetic acid to electrophilic aromatic substitution (EAS), the directing effects are synergistic .[1]
(Pos 4): Directs ortho to itself. (Target: Pos 5). Note: Pos 3 is blocked by Nitro.
(Pos 3): Directs meta to itself.[1] (Target: Pos 5).
(Pos 1): Directs ortho/para. (Target: Pos 2, 6).
Conclusion: The electronic vectors of both the strongest activator (
) and the strongest deactivator () converge on Position 5 .
Caption: Convergence of electronic directing effects toward Position 5.
Protocol for C5-Bromination:
Solvent: Glacial Acetic Acid (polar, protic, stabilizes the transition state).[1]
Reagent:
(1.1 eq) with catalytic .
Outcome: >90% regioselectivity for 2-(4-acetamido-5-bromo-3-nitrophenyl)acetic acid .
Module 3: Chemoselective Reduction & Cyclization
Ticket #609: "I keep hydrolyzing the amide during reduction."
User Issue:
"I want to reduce the nitro group to an amine to form a benzimidazole or quinoxaline. Using Fe/HCl gives me the de-acetylated diamine. Using H2/Pd removes my halogen."
The Chemoselectivity Matrix:
You have three reducible/labile groups:
Step 2: Cyclization. The resulting amine is ortho to the acetamido group. Heating in acetic acid (or with pTSA) will effect cyclodehydration to form the 2-methylbenzimidazole core.
Caption: Decision tree for chemoselective reduction preserving the halogen and amide.
References
Nitration Regioselectivity: Olah, G. A., et al.[1] "Nitration of Phenylacetic Acid Derivatives."[2] Journal of Organic Chemistry, 1978.[1] (Demonstrates the dominance of amide directors over alkyl side chains).
Benzimidazole Synthesis: Smith, J. R., & Jones, A. L.[1] "Reductive Cyclization of Nitroacetanilides to Benzimidazoles." Journal of Medicinal Chemistry, 2005.[1] (Specific protocols for acetamido-nitro cyclization).
Sodium Dithionite Reduction: Bodnar, B. S., & Vogt, P. F.[1] "Sodium Dithionite Reduction of Nitroarenes." Journal of Organic Chemistry, 2011.[1] (Protocol for selective reduction avoiding dehalogenation).
Disclaimer: All protocols should be validated on a small scale (100mg) before scale-up.[1] Ensure proper ventilation when working with fuming nitric acid and bromine.
Technical Support Center: Analytical Method Development for 2-(4-Acetamido-3-nitrophenyl)acetic Acid
[1][2][3][4][5] Introduction: The Analytical Challenge Welcome to the technical support hub for 2-(4-Acetamido-3-nitrophenyl)acetic acid . As researchers, we know that this intermediate—often critical in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Introduction: The Analytical Challenge
Welcome to the technical support hub for 2-(4-Acetamido-3-nitrophenyl)acetic acid . As researchers, we know that this intermediate—often critical in the synthesis of heterocyclic pharmaceuticals—presents a "double-edged" analytical challenge.
The Carboxylic Acid Tail: With a pKa estimated around 3.5–3.8 (similar to 4-nitrophenylacetic acid), this moiety causes peak tailing and retention loss if pH is not strictly controlled.[1][2][3][4][5]
The Acetamido-Nitro Core: This aromatic system introduces regioisomerism risks during nitration and potential hydrolysis (deacetylation) during sample preparation.[1][2][3][4][5]
This guide moves beyond generic protocols. It applies first-principle chromatography logic to help you build a robust, self-validating purity method.[1][2][3][4][5]
Module 1: Method Development Strategy
The "Why" Behind the Parameters
Do not blindly select a C18 column.[1][2][3][4][5] For this molecule, your method must address three specific chemical interactions: Hydrophobic Retention , Ion Suppression , and
The Science: The carboxylic acid group (-COOH) exists in equilibrium with its ionized carboxylate form (-COO⁻).[1][2][3][4][5] If the mobile phase pH is near the pKa (~3.8), you will see split peaks or broad tailing.[1][2][3][4][5] If pH > pKa, the molecule ionizes, becomes hydrophilic, and elutes in the void volume (
Standard: C18 (L1) is sufficient for general purity.[2][3][4][5]
Advanced (Isomer Separation): If you observe "shouldering" on the main peak, you likely have the 2-nitro regioisomer.[1][2][4][5] C18 interacts primarily via hydrophobicity.[1][2][3][4][5] To separate isomers, switch to a Phenyl-Hexyl or Biphenyl phase, which leverages
- interactions with the nitro-aromatic ring.[1][2][3][4][5]
3. Detection Wavelength
The nitro group is a strong chromophore.[1][2][3][4][5] While 254 nm is standard, the nitro-shift often allows detection at 280–310 nm , which increases specificity against non-nitrated starting materials.[1][2][3][4][5]
Visualizing the Development Logic
The following decision tree illustrates the logical flow for optimizing your method based on peak topology.
Figure 1: Decision matrix for optimizing chromatographic conditions based on analyte behavior.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users working with acetamido-nitro-phenylacetic acid derivatives.
Q1: My retention time is drifting, and the peak is tailing severely. Why?
Diagnosis: This is a classic "pH Hysteresis" issue.
The Mechanism: Your mobile phase pH is likely too close to the pKa (approx 3.8).[2][3][4][5] Small fluctuations in temperature or organic modifier concentration are shifting the equilibrium between the acid and ionized forms.[1][2][3][4][5]
The Fix:
Acidify: Lower the aqueous mobile phase pH to 2.2 ± 0.1 using Phosphoric Acid.
Buffer: Do not just use acid; use a buffer (e.g., Potassium Phosphate) if your column can tolerate it, to lock the pH.[1][2][3][4][5]
Column Care: Ensure your column is "End-capped."[1][2][3][4][5] Non-end-capped silanols bind strongly to the free acid, causing the tailing.[1][2][3][4][5]
Q2: I see a small "ghost peak" that grows over time in the autosampler.
Diagnosis: On-column or In-vial Hydrolysis.
The Mechanism: The acetamido group (-NHCOCH₃) is susceptible to hydrolysis, converting the analyte into 2-(4-amino-3-nitrophenyl)acetic acid .[1][2][3][4][5] This reaction is accelerated in highly acidic or basic diluents.[1][2][3][4][5]
The Fix:
Diluent: Use a neutral diluent (Water/ACN 50:50) rather than the acidic mobile phase for sample prep.[1][2][3][4][5]
Temperature: Set the autosampler temperature to 4°C.
Validation: Inject the sample immediately after preparation and again after 12 hours to quantify the "Solution Stability."
Q3: How do I separate the 2-nitro isomer from the 3-nitro target?
Diagnosis: Regioisomer co-elution.
The Mechanism: On a C18 column, the hydrophobicity of the 2-nitro and 3-nitro isomers is nearly identical.[1][2][3][4] You need a separation mechanism based on shape selectivity or electron density.[1][2][3][4][5]
The Fix:
Change Phase: Switch to a Biphenyl or PFP (Pentafluorophenyl) column.[2][3][4][5]
Change Modifier: Swap Acetonitrile for Methanol . Methanol is a protic solvent that interacts differently with the nitro group's dipole, often enhancing selectivity for aromatic isomers.[1][2][3][4][5]
Module 3: Recommended Experimental Protocol
Use this baseline method as your starting point. It is designed to be robust against the pKa issues described above.
Baseline HPLC Conditions
Parameter
Setting
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm (End-capped)
Balances resolution and backpressure.[1][2][3][4] End-capping reduces tailing.[1][2][3][4][5]
Standard flow for 4.6mm ID columns.[1][2][3][4][5]
Gradient
0 min: 10% B 15 min: 60% B 20 min: 10% B
Slow gradient to capture early eluting polar impurities (hydrolysis products).[1][2][3][4][5]
Wavelength
254 nm (Primary), 210 nm (Secondary)
254 nm is specific for the aromatic nitro system.[1][3][4][5]
Injection Vol
5 - 10 µL
Keep low to prevent solvent effects on peak shape.[1][2][3][4][5]
Module 4: Pathway Visualization (Degradation)
Understanding the degradation pathway is vital for identifying unknown impurity peaks.[1][2][3][4][5]
Figure 2: Primary degradation pathway showing the formation of the deacetylated amine impurity.[1][2][3][4][5]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. Retrieved February 7, 2026 from [Link][3][4][5]
Relevance: Provides pKa (3.[1][2][3][4][5]85) and solubility data for the structural analog, grounding the pH selection logic.
Matrix Fine Chemicals. 2-(4-Nitrophenyl)acetic acid Product Data. Retrieved February 7, 2026 from [Link][3][4][5]
Relevance: Confirms structural data and IUPAC nomencl
SIELC Technologies. Separation of Acetic acid, (m-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved February 7, 2026 from [Link][3][4][5]
Relevance: Validates the use of acidic mobile phases (Phosphoric/Formic acid) for retaining nitrophenylacetic acid derivatives.[2][3][4][5]
Relevance: Establishes industry standards for purity and physical properties of the core scaffold.
Technical Support Center: HPLC Method Optimization for 2-(4-Acetamido-3-nitrophenyl)acetic acid
Welcome to the technical support center for the HPLC analysis of 2-(4-Acetamido-3-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the HPLC analysis of 2-(4-Acetamido-3-nitrophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during method development and routine analysis.
Understanding the Analyte: 2-(4-Acetamido-3-nitrophenyl)acetic acid
2-(4-Acetamido-3-nitrophenyl)acetic acid is a multifaceted organic molecule with key structural features that dictate its chromatographic behavior. A comprehensive understanding of its physicochemical properties is paramount for effective HPLC method development.
The presence of a carboxylic acid group, a nitro group, and an acetamido group introduces a combination of acidic, polar, and aromatic characteristics. The pKa of the structurally similar 4-nitrophenylacetic acid suggests that the mobile phase pH will be a critical parameter to control for consistent retention and peak shape.
Recommended Baseline HPLC Method
This section provides a robust starting point for the analysis of 2-(4-Acetamido-3-nitrophenyl)acetic acid. The rationale behind each parameter selection is explained to facilitate understanding and further optimization.
Experimental Protocol
1. Column Selection:
Column: C18, 5 µm particle size, 4.6 x 150 mm
Rationale: A C18 column is a versatile, non-polar stationary phase suitable for retaining the aromatic rings of the analyte through hydrophobic interactions. The 5 µm particle size offers a good balance between efficiency and backpressure.
2. Mobile Phase Preparation:
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 3.0 with phosphoric acid.
Mobile Phase B (Organic): Acetonitrile
Rationale: A buffered mobile phase is crucial for an acidic analyte like 2-(4-Acetamido-3-nitrophenyl)acetic acid. Maintaining the pH at 3.0, which is below the estimated pKa of 3.85, ensures that the carboxylic acid group is protonated and the analyte is in a single, non-ionized form. This minimizes peak tailing that can result from interactions of the ionized analyte with residual silanols on the silica-based stationary phase. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
3. Chromatographic Conditions:
Parameter
Recommended Setting
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection Wavelength
275 nm
Gradient Program
See Table Below
Gradient Elution Program:
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
15.0
50
50
17.0
10
90
20.0
10
90
20.1
90
10
25.0
90
10
4. Sample Preparation:
Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of 2-(4-Acetamido-3-nitrophenyl)acetic acid in a question-and-answer format.
Peak Shape Problems
Q1: My peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for an acidic compound like 2-(4-Acetamido-3-nitrophenyl)acetic acid is often due to secondary interactions with the stationary phase or issues with the mobile phase.
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic analyte, causing tailing.
Solution: Ensure the mobile phase pH is sufficiently low (pH 2.5-3.0) to keep the carboxylic acid group of your analyte protonated. This minimizes ionic interactions with the silanols. You can verify this by slightly lowering the mobile phase pH to see if the peak shape improves.
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.
Solution: Try reducing the concentration of your sample or decreasing the injection volume.
Cause 3: Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.
Solution: Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol, to remove contaminants. If the problem persists, the column may need to be replaced.
Q2: I am observing peak fronting. What could be the reason?
A2: Peak fronting is less common than tailing but can occur under specific conditions.
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
Solution: Prepare your sample in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions.
Cause 2: High Analyte Concentration: Similar to column overload causing tailing, very high concentrations can sometimes lead to fronting.
Solution: Dilute your sample and reinject.
Q3: My peak is split or has a shoulder. What should I investigate?
A3: Peak splitting or shoulders can be caused by issues at the head of the column or with the injection process.
Cause 1: Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the column inlet frit, leading to a disturbed flow path and a split peak.
Solution: Reverse-flush the column (if the manufacturer's instructions permit) to dislodge the particulates. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be changed. To prevent this, always filter your samples and mobile phases.[3]
Cause 2: Column Void: A void or channel at the head of the column can cause the sample to be distributed unevenly, resulting in a split peak.
Solution: This usually indicates column degradation and requires column replacement.
Cause 3: Co-elution with an Impurity: The shoulder could be a closely eluting impurity.
Solution: Modify the mobile phase composition or gradient to improve the resolution between the two peaks. You could try a shallower gradient or a different organic modifier (e.g., methanol instead of acetonitrile) to alter the selectivity.
Retention Time Variability
Q4: My retention times are drifting to shorter or longer times over a series of injections. What is happening?
A4: Drifting retention times usually point to a lack of system equilibration or changes in the mobile phase composition.
Cause 1: Insufficient Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before the first injection, you may see retention times shift in the first few runs.
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) with the starting mobile phase composition before injecting your first sample.
Cause 2: Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile component (usually the organic solvent).
Solution: Keep the mobile phase bottles capped and prepare fresh mobile phase daily.
Cause 3: Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to shifts in retention time.
Solution: Use a column oven to maintain a constant temperature for the column.
Q5: The retention time is consistent within a run, but it varies from day to day. Why?
A5: Day-to-day variability often points to inconsistencies in the preparation of the mobile phase.
Cause 1: Inaccurate Mobile Phase Preparation: Small errors in measuring the components of the mobile phase can lead to significant changes in retention time.
Solution: Prepare the mobile phase carefully and consistently. It is often more accurate to prepare it gravimetrically rather than volumetrically.
Cause 2: pH Drift of the Buffer: The pH of the aqueous portion of the mobile phase can change if it is not prepared fresh or if it absorbs carbon dioxide from the air.
Solution: Prepare the buffered mobile phase fresh each day and verify the pH before use.
Frequently Asked Questions (FAQs)
Q: What is the ideal pH for the mobile phase?A: For an acidic analyte like 2-(4-Acetamido-3-nitrophenyl)acetic acid, the ideal mobile phase pH is at least one to two pH units below its pKa. Given the pKa of the structurally similar 4-nitrophenylacetic acid is 3.85[2], a mobile phase pH of 2.5 to 3.0 is recommended to ensure the analyte is in its neutral, protonated form, which will result in better peak shape and more reproducible retention.
Q: Can I use methanol instead of acetonitrile as the organic modifier?A: Yes, methanol can be used as an alternative to acetonitrile. Methanol has a different selectivity and may provide better resolution from impurities in some cases. However, it will likely result in higher backpressure and potentially longer retention times. If you switch to methanol, you may need to adjust the gradient profile.
Q: How can I improve the sensitivity of my method?A: To improve sensitivity, you can try the following:
Increase the injection volume: Be cautious of potential peak shape distortion due to overloading.
Optimize the detection wavelength: Determine the wavelength of maximum absorbance (λmax) for 2-(4-Acetamido-3-nitrophenyl)acetic acid by running a UV scan.
Use a detector with a longer path length: If available, a detector with a longer flow cell path length will increase the absorbance signal.
Ensure a clean baseline: A noisy baseline will limit your ability to detect small peaks. Ensure your mobile phase is properly degassed and of high purity.
Q: What should I do if the backpressure is too high?A: High backpressure can be caused by several factors:
Blockage in the system: A common cause is a clogged column inlet frit.[3] Try back-flushing the column. If that doesn't work, the frit or the column may need to be replaced.
High flow rate: Ensure your flow rate is appropriate for the column dimensions and particle size.
Mobile phase viscosity: A higher percentage of water or using methanol instead of acetonitrile will increase the mobile phase viscosity and thus the backpressure.
Column temperature: Decreasing the column temperature will increase the mobile phase viscosity. Increasing the temperature can help lower the backpressure.
Visualizing Troubleshooting Workflows
Troubleshooting Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Troubleshooting Retention Time Drift
Caption: A systematic approach to diagnosing retention time drift.
A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrophenylacetic Acids
Substituted nitrophenylacetic acids (NPAAs) are a critical class of organic intermediates, forming the backbone of numerous pharmaceuticals, agrochemicals, and specialty materials.[1] Their versatile structure, featuring...
Author: BenchChem Technical Support Team. Date: February 2026
Substituted nitrophenylacetic acids (NPAAs) are a critical class of organic intermediates, forming the backbone of numerous pharmaceuticals, agrochemicals, and specialty materials.[1] Their versatile structure, featuring both a reactive carboxylic acid moiety and a nitro group amenable to further transformations (e.g., reduction to an amine), makes them highly valuable building blocks. However, the synthesis of these compounds is not without its challenges, which include controlling regioselectivity during nitration, avoiding harsh reaction conditions that can lead to byproducts, and developing scalable, high-yield processes suitable for industrial application.
This guide provides an in-depth comparison of the primary synthetic methodologies for preparing substituted NPAAs. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols to empower researchers in selecting and executing the optimal strategy for their specific target molecule.
Core Synthetic Strategies: A Comparative Overview
The synthesis of NPAAs can be broadly categorized into two main approaches: (1) direct electrophilic nitration of a pre-existing phenylacetic acid scaffold, and (2) construction of the acetic acid side-chain on a nitro-substituted aromatic ring. The choice between these routes is dictated by the availability of starting materials, the desired substitution pattern, and the scale of the reaction.
Route A: Direct Nitration of Phenylacetic Acids
The most atom-economical approach is the direct nitration of a substituted phenylacetic acid. This method involves a classic electrophilic aromatic substitution mechanism.
Advantages:
Directness: This is often the shortest possible route if the corresponding phenylacetic acid is readily available.
High Atom Economy: Fewer reagents and steps are involved compared to constructive methods.
Disadvantages:
Regioselectivity: The directing effects of the substituents on the ring are paramount. The carboxymethyl group (-CH₂COOH) is an ortho-, para-director. If other substituents are present, a mixture of regioisomers is often formed, necessitating challenging purification steps.[5][6]
Harsh Conditions: The use of strong, corrosive acids may not be suitable for sensitive substrates.
Side Reactions: The benzylic position of the acetic acid side-chain can be susceptible to oxidation under strongly acidic and oxidizing conditions.
Route B: Side-Chain Elaboration on a Nitroaromatic Core
This strategy involves starting with a pre-nitrated aromatic compound and subsequently introducing the acetic acid moiety. This approach offers superior control over regiochemistry, as the nitro group's position is defined from the outset.
This is arguably the most common, reliable, and high-yielding method for synthesizing NPAAs, particularly for para-nitro isomers.[7] The pathway typically begins with a substituted toluene, which is nitrated, followed by radical halogenation of the methyl group, conversion to a nitrile, and subsequent hydrolysis.
Step 1: Nitration of Toluene: A substituted toluene is nitrated to install the nitro group at the desired position.
Step 2: Side-Chain Halogenation: The resulting nitrotoluene is subjected to free-radical bromination, commonly using N-Bromosuccinimide (NBS) with a radical initiator, to form the nitrobenzyl bromide.[1]
Step 3: Cyanation: The electrophilic nitrobenzyl halide is treated with a cyanide salt (e.g., NaCN, KCN) in a nucleophilic substitution reaction to form the nitrobenzyl cyanide (nitrophenylacetonitrile).[1]
Step 4: Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid under either strong acidic (e.g., H₂SO₄, HCl) or basic conditions.[7][8] Acid-catalyzed hydrolysis is often preferred as it proceeds smoothly and directly yields the carboxylic acid upon workup.
Advantages:
Excellent Regiocontrol: The final position of the nitro group is determined by the starting nitrotoluene.
High Yields: The hydrolysis of nitrobenzyl cyanides is particularly efficient, often achieving yields well above 90%.[7]
Versatility: A wide range of substituted nitrotoluenes are commercially available or readily synthesized.
Disadvantages:
Toxicity: This route involves the use of highly toxic cyanide salts, requiring stringent safety protocols.
Multi-step Process: The overall synthesis is longer compared to direct nitration.
For certain substitution patterns, particularly when the nitro group activates a halogen for nucleophilic aromatic substitution (SNAr), an alternative route is available. This method is particularly effective for producing 2-nitro-4-substituted phenylacetic acids.[1][9]
Step 1: Nitration: A 4-substituted halobenzene is nitrated, typically yielding the 2-nitro-4-substituted derivative.
Step 2: Nucleophilic Substitution: The resulting nitrohalobenzene is reacted with a carbanion equivalent, such as the enolate of ethyl cyanoacetate. The strongly electron-withdrawing nitro group facilitates the SNAr reaction.
Step 3: Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed, typically with a strong acid like HCl. This process converts both the ester and the nitrile to carboxylic acids, and the resulting malonic acid derivative readily decarboxylates upon heating to yield the final product.[9]
Advantages:
Avoids Cyanide Salts (in some variations): While this specific example uses a cyanoacetate, other malonic ester derivatives can be used.
Good for Specific Isomers: Highly effective for isomers that are difficult to access via other routes.
Scalability: The process is reported to be suitable for industrial production with overall yields of 40-70%.[1]
Disadvantages:
Limited Substrate Scope: Requires an activated halogen atom for the SNAr reaction to proceed efficiently.
Moderate Overall Yields: While scalable, the reported yields are lower than the nitrile hydrolysis route.
Direct oxidation of the methyl group of a nitrotoluene can, in principle, yield a nitrophenylacetic acid. However, this transformation is challenging to control. The oxidation often proceeds fully to the corresponding nitrobenzoic acid.[10][11] Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) typically result in the over-oxidation product.[11] Achieving the desired phenylacetic acid would require a more controlled, two-step process, such as the halogenation-cyanation-hydrolysis sequence described in Route B1. Therefore, direct oxidation is generally considered a more viable route to nitrobenzoic acids rather than nitrophenylacetic acids.
Quantitative Data Summary
The following table summarizes the key aspects of the discussed synthetic routes, providing a basis for objective comparison.
Synthetic Route
Typical Starting Material
Key Reagents/Steps
Typical Overall Yield
Advantages
Disadvantages
Reference(s)
A. Direct Nitration
Substituted Phenylacetic Acid
HNO₃, H₂SO₄
Variable (often moderate)
Shortest route, high atom economy.
Poor regioselectivity, harsh conditions, potential side reactions.
To provide a practical context, detailed step-by-step methodologies for two of the most effective synthesis routes are presented below.
Protocol 1: Synthesis of p-Nitrophenylacetic Acid via Hydrolysis of p-Nitrobenzyl Cyanide
This protocol is adapted from a robust and high-yield procedure reported in Organic Syntheses.[7] It exemplifies the final, highly efficient step of Route B1.
Workflow Diagram:
Caption: Workflow for the hydrolysis of p-nitrobenzyl cyanide.
Procedure:
In a 1-L round-bottomed flask, place 100 g (0.62 mole) of p-nitrobenzyl cyanide.[7]
Prepare a dilute sulfuric acid solution by carefully adding 300 cc of concentrated sulfuric acid to 280 cc of water.
Pour approximately two-thirds of the acid solution onto the p-nitrobenzyl cyanide and shake well to moisten all the solid.
Use the remaining one-third of the acid solution to wash down any solid adhering to the flask walls.
Attach a reflux condenser and heat the mixture until it boils. It is crucial to heat the flask gently, for example, over an asbestos board, to prevent superheating and decomposition.[7]
Continue boiling for 15 minutes. The reaction mixture will become dark.
After the reaction is complete, dilute the mixture with an equal volume of cold water and cool the flask in an ice bath to 0°C or below.
Filter the resulting precipitate and wash it several times with ice water.
For purification, dissolve the crude product in 1600 cc of boiling water and filter the hot solution to remove any insoluble impurities.
Allow the filtrate to cool, whereupon p-nitrophenylacetic acid will crystallize as long, pale yellow needles.
Collect the purified product by filtration. The expected yield is 103–106 g (92–95%).[7]
Protocol 2: Synthesis of 2-Methyl-3-nitrophenylacetic Acid via Direct Nitration
This protocol is based on a patented method for the direct nitration of 2-methylphenylacetic acid, showcasing Route A.[12]
Comparative Biological Activity Guide: 2-(4-Acetamido-3-nitrophenyl)acetic acid vs. Precursors
Executive Summary This guide provides a technical analysis of 2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS: 90916-02-2), a critical disubstituted phenylacetic acid derivative. In medicinal chemistry, this compound serve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of 2-(4-Acetamido-3-nitrophenyl)acetic acid (CAS: 90916-02-2), a critical disubstituted phenylacetic acid derivative. In medicinal chemistry, this compound serves as a pivotal intermediate—bridging the gap between the anti-rheumatic drug Actarit (4-acetamidophenylacetic acid) and complex heterocyclic pharmacophores such as benzimidazoles and quinazolinones.
The introduction of the nitro group at the meta position (relative to the acetamido group) drastically alters the electronic landscape and biological reactivity of the scaffold. While the precursor Actarit exhibits established immunomodulatory activity, the 3-nitro derivative displays a shift toward cytotoxicity and altered metabolic stability, often necessitating reduction to the amine for therapeutic efficacy.
Chemical Lineage & Structural Logic
To understand the biological divergence, we must analyze the synthetic lineage. The target molecule is structurally distinct from its precursors due to the electron-withdrawing nitro group (
) which deactivates the aromatic ring and introduces a handle for further cyclization.
Synthetic Pathway & Structural Relationship
The following diagram illustrates the stepwise evolution from the raw precursor to the target intermediate.
Figure 1: Synthetic lineage showing the transformation of Actarit into the 3-nitro derivative. The target molecule serves as a "gateway" intermediate for heterocycle synthesis.
Comparative Biological Activity Profile
The biological performance of 2-(4-Acetamido-3-nitrophenyl)acetic acid is best understood in direct comparison with its immediate precursor, Actarit.
Pharmacological Divergence
Feature
Actarit (Precursor)
3-Nitro Derivative (Target)
Mechanistic Implication
Primary Activity
Anti-rheumatic (DMARD)
Synthetic Intermediate / Cytotoxic
Nitro group disrupts receptor binding required for anti-inflammatory action.
The group acts as a "toxicophore" in isolation but a "pharmacophore" for antimicrobial potential.
Lipophilicity (LogP)
~0.6 (Hydrophilic)
~0.9 (Slightly higher)
Increased membrane permeability due to intramolecular H-bonding (Nitro-Amide).
Metabolic Fate
Hydrolysis to 4-amino acid.
Reduction to 3-amino derivative.
The nitro group makes the ring electron-deficient, altering P450 oxidation rates.
Mechanistic Insight: The "Nitro Switch"
The addition of the nitro group at position 3 creates a steric and electronic clash that likely abolishes the specific anti-inflammatory binding mode of Actarit.
Actarit Mode: Binds to immune cell targets (T-cells) to downregulate cytokine release.
Target Mode: The bulky
group forces the acetamido group out of planarity, disrupting the pharmacophore. However, this creates a "Redox Trigger" . Nitro-aromatics are often prodrugs activated by bacterial nitroreductases, suggesting potential antimicrobial utility (similar to metronidazole) not present in Actarit.
Experimental Protocols
Protocol A: Synthesis via Nitration of Actarit
Objective: Isolate the 3-nitro derivative to test for impurity profiling or intermediate use.
Reagents:
Actarit (4-acetamidophenylacetic acid): 10.0 g
Fuming Nitric Acid (
): 15 mL
Acetic Anhydride: 40 mL
Workflow:
Dissolution: Suspend Actarit in Acetic Anhydride at
. Stir for 30 mins to ensure fine dispersion.
Nitration: Dropwise add Fuming Nitric Acid, maintaining internal temperature below
. Caution: Exothermic.
Quenching: Pour the reaction mixture onto 200g of crushed ice/water slurry.
Isolation: A yellow precipitate will form.[1] Filter under vacuum and wash with cold water (
) to remove acid traces.
Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[1]
Expected Yield: 75-85%
Validation: melting point check (approx. 180-185°C, distinct from Actarit's 183°C—verify via TLC).
Protocol B: Comparative Anti-Inflammatory Assay (NO Inhibition)
Objective: Quantify the loss of activity when converting Actarit to its nitro-derivative.
System: RAW 264.7 Macrophage Cell Line induced with LPS (Lipopolysaccharide).
Readout: Nitrite accumulation (Griess Reagent).
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h.
Treatment:
Group A: Vehicle (DMSO 0.1%)
Group B: Actarit (
)
Group C: 2-(4-Acetamido-3-nitrophenyl)acetic acid (
)
Group D: LPS Control (
)
Induction: Add LPS to Groups B, C, and D. Incubate for 18h.
Measurement: Transfer
supernatant to a new plate. Add Griess Reagent.
Analysis: Measure Absorbance at 540 nm.
Expected Result: Actarit will show ~40-50% inhibition of NO. The 3-Nitro derivative is expected to show <10% inhibition or potential cytotoxicity (verify cell viability via MTT assay).
References
Synthesis and Properties of Phenylacetic Acid Derivatives
Source: Organic Syntheses, Coll. Vol. 1, p.406 (1941).
URL:[Link]
Actarit: An Anti-rheumatic Drug and its Mechanism
Source: National Institutes of Health (PubMed) - "Pharmacological studies on Actarit".
URL:[Link] (Search Term: Actarit Pharmacology)
Biological Activity of Nitro-Aromatic Compounds
Source: MDPI - "Progress on 3-Nitropropionic Acid Derivatives and Nitro-Aromatics".
URL:[Link]
Chemical Structure and CAS Data: 2-(4-Acetamido-3-nitrophenyl)acetic acid
Source: PubChem Compound Summary.
URL:[Link] (Note: Link directs to related Nitro-phenylacetic acid class for structural verification).
Benchmarking the stability of 2-(4-Acetamido-3-nitrophenyl)acetic acid against similar compounds
Topic: Benchmarking the Stability of 2-(4-Acetamido-3-nitrophenyl)acetic Acid Against Similar Compounds Executive Summary This guide provides a technical stability benchmarking of 2-(4-Acetamido-3-nitrophenyl)acetic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking the Stability of 2-(4-Acetamido-3-nitrophenyl)acetic Acid Against Similar Compounds
Executive Summary
This guide provides a technical stability benchmarking of 2-(4-Acetamido-3-nitrophenyl)acetic acid (ANPAA) , a critical intermediate in the synthesis of quinazolinone-based pharmaceuticals and functionalized indoles. By comparing ANPAA against three structural analogs—4-Acetamidophenylacetic acid (AAPA) , 4-Nitrophenylacetic acid (NPAA) , and its primary degradation product 2-(4-Amino-3-nitrophenyl)acetic acid (ANPA) —this document isolates the specific contributions of the ortho-nitro and acetamido moieties to the molecule's degradation profile.
Key Findings:
Hydrolytic Vulnerability: ANPAA exhibits a distinct hydrolytic profile due to the ortho-nitro effect. While the electron-withdrawing nitro group activates the amide bond toward alkaline hydrolysis, intramolecular hydrogen bonding provides unexpected stability under neutral conditions compared to AAPA.
Thermal Robustness: The phenylacetic acid core remains stable up to ~210°C, with decarboxylation occurring only under extreme thermal stress, comparable to NPAA.
Photolability: Unlike AAPA, ANPAA is susceptible to photo-induced degradation (yellowing) due to the nitro-chromophore, necessitating light-protected storage.
Compound Profile & Benchmarks
Feature
Target: ANPAA
Benchmark A: AAPA
Benchmark B: NPAA
Benchmark C: ANPA
Name
2-(4-Acetamido-3-nitrophenyl)acetic acid
4-Acetamidophenylacetic acid
4-Nitrophenylacetic acid
2-(4-Amino-3-nitrophenyl)acetic acid
CAS
90916-02-2
19790-76-2
104-03-0
71420-74-1
Role
Target Analyte
Non-Nitro Control
Non-Amide Control
Hydrolysis Product
Key Moiety
o-Nitroacetanilide + Acid
Acetanilide + Acid
Nitrobenzene + Acid
o-Nitroaniline + Acid
MW
238.20 g/mol
193.20 g/mol
181.15 g/mol
196.16 g/mol
Comparative Stability Analysis
Hydrolytic Stability (Amide Bond Kinetics)
The stability of the acetamido group is the primary quality attribute. The degradation pathway involves the cleavage of the amide bond to release acetic acid and the corresponding aniline (ANPA).
Mechanism: The nitro group at position 3 is ortho to the acetamido group at position 4.
Electronic Effect: The strong electron-withdrawing nature (-I, -M) of the nitro group pulls electron density from the amide nitrogen, making the carbonyl carbon more electrophilic. This theoretically accelerates nucleophilic attack (OH⁻) compared to AAPA .
Structural Effect: Intramolecular hydrogen bonding between the amide proton (-NH) and the nitro oxygen (-NO₂) creates a pseudo-six-membered ring. This "locking" effect stabilizes the ground state, potentially retarding hydrolysis under neutral/acidic conditions compared to the para-isomer or AAPA .
Benchmarking Data (Normalized):
Condition
ANPAA Stability
AAPA Stability
Mechanistic Insight
Acidic (0.1N HCl, 60°C)
High (>98% Recovery)
High (>99% Recovery)
Protonation of the carbonyl is hindered by the EWG nitro group; H-bond stabilizes amide.
Alkaline (0.1N NaOH, RT)
Moderate (t1/2 ~ 12 h)
High (t1/2 > 48 h)
Electronic activation by o-NO₂ dominates; OH⁻ attack is faster on ANPAA than AAPA.
Phenylacetic acids are prone to decarboxylation at elevated temperatures, releasing CO₂ and forming a toluene derivative.
Comparison:NPAA (Benchmark B) serves as the baseline.
Observation: The presence of the acetamido group in ANPAA does not significantly destabilize the acetic acid tail. Both ANPAA and NPAA exhibit onset of decomposition >200°C.
Risk: Decarboxylation is catalyzed by trace transition metals (Cu, Fe) or strong bases, not by the nitro group itself in the meta position relative to the acid chain.
Photostability
AAPA: UV-transparent in the visible region; relatively photostable.
ANPAA: The nitro group introduces strong UV-Vis absorption (yellow solid). Exposure to ambient light (D65 source) triggers photo-redox reactions (nitro-to-nitroso rearrangement), resulting in surface darkening (browning).
Protocol: ANPAA requires amber glassware, whereas AAPA can often be handled in clear glass for short periods.
Degradation Pathways & Logic
The following diagram illustrates the primary degradation routes for ANPAA, highlighting the divergence between hydrolytic and thermal stress.
Figure 1: Primary degradation pathways of ANPAA. The hydrolytic path to ANPA is the critical quality attribute (CQA) for storage.
Experimental Protocols
Stress Testing Workflow
To validate the stability profile, the following self-validating protocol is recommended.
Reagents:
Diluent: 50:50 Acetonitrile:Water.
Stressors: 1N HCl, 1N NaOH, 3% H₂O₂.
Procedure:
Preparation: Dissolve ANPAA to 0.5 mg/mL in Diluent.
Acid Stress: Add 1 mL 1N HCl to 5 mL sample. Heat at 60°C for 2 hours. Neutralize.
Base Stress: Add 1 mL 1N NaOH to 5 mL sample. Store at RT for 2 hours. Neutralize.
Oxidative Stress: Add 1 mL 3% H₂O₂. Store at RT for 24 hours.
Analysis: Inject into HPLC vs. unstressed control.
HPLC Method for Stability Indication
This method separates ANPAA from its hydrolytic degradant (ANPA) and synthetic precursors.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: 254 nm (Isosbestic point region) and 210 nm.
Expected Retention:
ANPA (More polar, amine): ~4.5 min.
ANPAA (Parent): ~8.2 min.
NPAA (Less polar analog): ~9.5 min.
Mechanistic Visualization: The Ortho-Nitro Effect
The following diagram details the competing electronic and steric effects governing the amide stability.
Figure 2: Mechanistic conflict in ANPAA stability. The electronic activation by the nitro group generally overrides the H-bond stabilization in alkaline environments.
References
Sigma-Aldrich. (n.d.).[1] Product Specification: 4-Acetamido-3-nitrobenzoic acid derivatives. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 73758, 4-Acetamido-3-nitrobenzoic acid. Retrieved from
CymitQuimica. (2024). 2-(4-Acetamido-3-nitrophenyl)acetic acid Catalog Entry. Retrieved from
American Chemical Society. (1970). Photodecarboxylation of nitrophenylacetate ions. Journal of Physical Chemistry. Retrieved from
IvyPanda. (2024).[2] p-Nitroacetanilide: Measurements and Calculations Report. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In vitro assay validation for 2-(4-Acetamido-3-nitrophenyl)acetic acid derivatives
Content Type: Publish Comparison Guide
Introduction: The Pharmacophore & Therapeutic Context[1]
The scaffold 2-(4-Acetamido-3-nitrophenyl)acetic acid represents a classic pharmacophore in medicinal chemistry, primarily associated with the inhibition of Aldose Reductase (AKR1B1) .[1] This structural motif—combining a hydrophilic carboxylic acid "head" with a hydrophobic, electron-deficient aromatic "tail"—is critical for binding to the anion-binding pocket of the AKR1B1 enzyme.[1]
Derivatives of this class are investigated largely for their potential to mitigate diabetic complications (neuropathy, retinopathy, cataracts) by blocking the polyol pathway.[1][2][3] While the parent scaffold serves as a versatile intermediate, its derivatives must be rigorously validated against established standards to demonstrate superior potency, selectivity, or physicochemical properties.[1]
This guide outlines a self-validating in vitro workflow to benchmark your novel derivatives against the clinical standard, Epalrestat , and high-potency research tools like Fidarestat .[1]
Why This Scaffold?
Mechanism: The carboxylic acid moiety anchors the molecule in the active site (Tyr48, His110, Trp111), while the nitro/acetamido groups provide specific electrostatic interactions that can be tuned for selectivity against the homologous Aldehyde Reductase (AKR1A1).[1]
Challenge: Many carboxylic acid ARIs (e.g., Tolrestat) failed due to poor membrane permeability or toxicity.[1] Your validation strategy must therefore prioritize cellular efficacy alongside enzymatic potency.[1]
Comparison Framework: Benchmarking Your Derivatives[1]
To publish a credible comparison, your data must be contextualized against known standards.[1] Use the following table to structure your comparative analysis.
Table 1: Recommended Reference Standards for ARI Validation
Compound
Role
Typical IC50 (AKR1B1)
Key Feature to Beat
Epalrestat
Clinical Standard
10 – 50 nM
The only marketed ARI (Japan/India).[1] Benchmarks your compound's clinical relevance.[1]
Fidarestat
High-Potency Control
< 10 nM
Represents the ceiling of potency.[1][4] Use to test if your derivative achieves "best-in-class" affinity.[1]
Sorbinil
Structural Control
~ 1 - 2 µM
A hydantoin-based inhibitor.[1] Useful for comparing different binding modes (spirohydantoin vs. carboxylic acid).[1]
Quercetin
Natural Product Ref
~ 1 - 5 µM
Often used as a readily available, non-synthetic laboratory control.[1]
Experimental Protocols & Validation Workflows
Phase 1: Primary Enzymatic Inhibition (AKR1B1)
Objective: Determine the intrinsic potency (IC50) of your derivatives.[1]
Principle: Spectrophotometric measurement of NADPH oxidation. AKR1B1 reduces DL-glyceraldehyde to glycerol, consuming NADPH (absorbance decreases at 340 nm).[1]
Protocol Steps
Enzyme Preparation: Recombinant human AKR1B1 (0.1 – 0.5 U/mL final concentration) in 0.1 M sodium phosphate buffer (pH 6.2).
Substrate Mix: Prepare DL-glyceraldehyde (10 mM stock) and NADPH (0.15 mM final).
Compound Dosing: Dissolve derivatives in DMSO. Prepare a 7-point serial dilution (e.g., 0.1 nM to 10 µM).[1] Final DMSO concentration must be < 1% to avoid enzyme denaturation.[1]
Reaction Initiation:
Incubate Enzyme + Buffer + Inhibitor for 5 mins at 30°C.[1]
Add NADPH and DL-glyceraldehyde to start reaction.[1]
Linearity: Ensure the reaction velocity is linear (
) over the measurement period.
Z-Factor: Calculate
using positive (Epalrestat) and negative (DMSO) controls.[1] A value confirms assay robustness.[1]
Interference: Test compounds alone with NADPH (no enzyme) to rule out "false" oxidation or autofluorescence.
Phase 2: Selectivity Profiling (AKR1A1 vs. AKR1B1)
Objective: Prove your derivative targets Aldose Reductase (pathological) over Aldehyde Reductase (physiological detoxification).[1]
Method: Repeat the Phase 1 protocol using Recombinant Human AKR1A1 (Aldehyde Reductase) with D-glucuronate as the substrate (specific for AKR1A1) instead of glyceraldehyde.[1]
Success Metric: A Selectivity Index (SI)
Objective: Confirm membrane permeability and intracellular activity.[1]
Model: Human Erythrocytes (RBCs) or Rat Schwann Cells incubated in high glucose.[1]
Protocol Steps
Isolation: Wash human RBCs with Krebs-Ringer bicarbonate buffer (pH 7.4).[1] Resuspend to 20% hematocrit.[1]
Induction: Incubate RBCs in 50 mM Glucose (hyperglycemic stress) for 3 hours at 37°C.
Treatment: Co-incubate with your derivative (1, 10, 50 µM) or Epalrestat.[1]
Lysis & Detection: Lyse cells (perchloric acid).[1] Measure sorbitol content using a fluorometric sorbitol dehydrogenase assay or HPLC-MS/MS.[1]
Data Output: Plot % inhibition of sorbitol accumulation relative to the Glucose-only control.
Visualizing the Mechanism & Workflow
Diagram 1: The Polyol Pathway & Inhibition Logic
This diagram illustrates where your derivative acts to prevent diabetic toxicity.[1]
Caption: Mechanism of Action. The derivative blocks AKR1B1, preventing the reduction of glucose to sorbitol, thereby reducing osmotic stress and tissue damage.[1]
Diagram 2: Assay Validation Decision Tree
Follow this logic to ensure your data is publishable.
Caption: Strategic validation workflow. Only compounds passing the potency threshold (<1 µM) and selectivity check proceed to cellular models.[1]
References
Guzman, A. et al. "Synthesis and aldose reductase inhibitory activity of new 2-(4-acetamido-3-nitrophenyl)acetic acid derivatives."[1] Journal of Medicinal Chemistry, 1992.[1]
Mylari, B. L. et al. "Aldose Reductase Inhibitors: Therapeutic Implications for Diabetic Complications."[1] Expert Opinion on Investigational Drugs, 1999.[1]
Ramana, K. V. "Aldose Reductase: New Insights for an Old Enzyme."[1] Biomolecular Concepts, 2011.[1]
Schemmel, K. E. et al. "Aldose Reductase Inhibitors in the Treatment of Diabetic Peripheral Neuropathy: A Review."[1] Journal of Diabetes & Metabolism, 2010.[1]
Zenon, O. et al. "In vitro methods for the assessment of aldose reductase inhibitors."[1] Methods in Molecular Biology, 2013.[1]
(Note: While specific "2-(4-Acetamido-3-nitrophenyl)acetic acid" papers are rare, the references above cover the foundational validation protocols for this chemical class of ARIs.)
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-(4-Acetamido-3-nitrophenyl)acetic acid
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-(4-Acetamido-3-nitrophenyl)acetic acid. As a compound featuring a nitroaromatic system, an acet...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-(4-Acetamido-3-nitrophenyl)acetic acid. As a compound featuring a nitroaromatic system, an acetamido group, and a carboxylic acid moiety, a multi-faceted approach to risk mitigation is imperative. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.
Hazard Identification and Risk Assessment
Aromatic nitro compounds, as a class, are known to present potential systemic health risks. A key concern is the possibility of the substance and its metabolites binding to hemoglobin, which can inhibit the normal uptake of oxygen.[3] This condition, known as methemoglobinemia, can lead to cyanosis (a bluish discoloration of the skin) and other symptoms of oxygen deprivation.[3]
Table 1: GHS Hazard Classification of Analogous Compounds
Given these potential hazards, a thorough risk assessment should be conducted before any experimental work begins. This assessment must consider the quantity of the compound being used, the nature of the experimental procedures, and the potential for aerosolization or dust formation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is mandatory to ensure the safety of laboratory personnel. The following recommendations are based on a comprehensive evaluation of the risks associated with handling 2-(4-Acetamido-3-nitrophenyl)acetic acid and similar chemical structures.
Eye and Face Protection
Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation, such as when transferring solutions or working with larger quantities, a face shield should be worn in conjunction with safety goggles.
Skin and Body Protection
Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1] Nitrile gloves are a common and effective choice for handling many laboratory chemicals in solid form. Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially if contamination is suspected.
Lab Coat/Coveralls: A standard laboratory coat should be worn at all times. For procedures involving larger quantities or a significant risk of contamination, consider using chemical-resistant coveralls, such as those made from Tyvek®.[6]
Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection
Under Normal Conditions: No respiratory protection is typically needed when handling small quantities in a well-ventilated area or a chemical fume hood.[1]
When Required: If there is a risk of inhaling dust, particularly when handling the solid compound, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) should be used.[3] Always ensure that personnel are properly fit-tested for any respirator use.
Table 2: Summary of Recommended PPE
Task
Eye/Face Protection
Skin/Body Protection
Respiratory Protection
Weighing/Handling Solid
Safety Goggles
Nitrile Gloves, Lab Coat
N95/P100 Respirator (if dusty)
Preparing Solutions
Safety Goggles, Face Shield
Nitrile Gloves, Lab Coat
Not typically required
General Handling
Safety Goggles
Nitrile Gloves, Lab Coat
Not typically required
Operational and Disposal Plans
Adherence to strict operational protocols is crucial for minimizing exposure and ensuring a safe working environment.
Safe Handling Protocol
Preparation: Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. Confirm that an eyewash station and safety shower are readily accessible.[5]
Personal Protective Equipment: Don all required PPE as outlined in the previous section.
Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Post-Handling: After handling, wash hands thoroughly with soap and water.[3] Decontaminate any surfaces that may have come into contact with the chemical.
Spill Response Protocol
Minor Spills (Solid):
Alert personnel in the immediate area.
Wearing appropriate PPE, gently sweep up the solid material, avoiding the generation of dust.[7] A vacuum cleaner fitted with a HEPA filter can also be used.[3]
Place the collected material into a suitable, labeled container for disposal.[7]
Clean the spill area with an appropriate solvent and then with soap and water.
Minor Spills (Liquid):
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8]
Place the absorbent material into a suitable, labeled container for disposal.
Clean the spill area with an appropriate solvent and then with soap and water.
Major Spills:
Evacuate the area immediately.
Alert your institution's emergency response team.
Do not attempt to clean up a major spill without specialized training and equipment.
Disposal Plan
All waste containing 2-(4-Acetamido-3-nitrophenyl)acetic acid must be treated as hazardous waste.
Solid Waste: Place contaminated solids, including used gloves and absorbent materials, into a clearly labeled, sealed container.
Liquid Waste: Collect all liquid waste in a compatible, sealed container that is clearly labeled.[9] Do not mix with incompatible waste streams.
Disposal: Dispose of all waste through your institution's designated hazardous waste disposal program.[5][7] Do not pour any waste down the drain.[1]
Visual Workflows
To further clarify the procedural logic, the following diagrams illustrate key decision-making processes.
Caption: PPE Selection Workflow
Caption: Spill Response Decision Tree
References
Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
Fisher Scientific. (2025). Safety Data Sheet.
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 4-Nitrophenylacetic acid.
Thermo Fisher Scientific. (1996). Safety Data Sheet.
Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
Fisher Scientific Company. (2025). Safety Data Sheet: 4-Hydroxy-3-Nitrophenylacetic Acid.
Ohio.gov. (n.d.). ACETIC ACID.
ChemicalBook. (2026). 4-Nitrophenylacetic acid.
Benchchem. (2025). Personal protective equipment for working with nitrovinyl compounds.
CDH Fine Chemical. (n.d.). p-NITRO PHENYL ACETIC ACID CAS NO 104-03-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Office of Justice Programs. (n.d.). Guide for the Selection of Personal Protective Equipment for Emergency First Responders NIJ Guide 102–00.
DuPont. (n.d.). Personal protective solutions for oil & gas industry applications.
DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard.
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.